6-Methoxy-5-nitropyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLOQOVOHVSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 6-methoxy-5-nitropyrimidin-4-amine, a key intermediate in the development of various pharmacologically active molecules. This document outlines a two-step synthetic route, starting from the commercially available 4,6-dichloropyrimidine.
The synthesis commences with the preparation of the intermediate, 4-amino-6-methoxypyrimidine, followed by a nitration step to yield the final product. This guide presents detailed experimental methodologies, quantitative data, and a visual representation of the synthesis pathway to facilitate a thorough understanding for researchers and professionals in drug development.
Core Synthesis Pathway
The most prevalent and practical synthesis of this compound is a two-step process. The first step involves the formation of 4-amino-6-methoxypyrimidine from 4,6-dichloropyrimidine. The second step is the subsequent nitration of this intermediate to introduce the nitro group at the 5-position of the pyrimidine ring.
Technical Guide: Spectroscopic and Synthetic Overview of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The pyrimidine scaffold is a core structure in nucleobases and numerous pharmaceuticals. The presence of a nitro group, a methoxy group, and an amine functionality suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a summary of the available spectroscopic data, a proposed synthetic pathway, and relevant experimental considerations.
Chemical and Physical Properties
Basic chemical and physical properties for this compound are summarized in the table below. These are primarily computed or predicted values sourced from chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₃ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Weight | 170.13 g/mol | PubChem[1] |
| CAS Number | 73318-75-9 | ChemicalBook[2] |
| Appearance | White to off-white solid (predicted) | - |
| Boiling Point | 407.5±40.0 °C (Predicted) | - |
| Density | 1.492±0.06 g/cm³ (Predicted) | - |
| pKa | 0.90±0.10 (Predicted) | - |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | Singlet | 1H | H at C2 of pyrimidine ring |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ protons |
| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ protons |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would exhibit the following approximate chemical shifts:
| Chemical Shift (δ) (ppm) | Assignment |
| ~160 - 165 | C4 of pyrimidine ring (attached to -NH₂) |
| ~155 - 160 | C6 of pyrimidine ring (attached to -OCH₃) |
| ~150 - 155 | C2 of pyrimidine ring |
| ~120 - 125 | C5 of pyrimidine ring (attached to -NO₂) |
| ~55 - 60 | -OCH₃ carbon |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Weak | C-H stretching of the pyrimidine ring |
| 2950 - 2850 | Medium | C-H stretching of the -OCH₃ group |
| 1650 - 1600 | Strong | N-H bending of -NH₂ |
| 1580 - 1500 | Strong | C=C and C=N stretching of the pyrimidine ring |
| 1550 - 1490 | Strong | Asymmetric N-O stretching of -NO₂ |
| 1360 - 1320 | Strong | Symmetric N-O stretching of -NO₂ |
| 1250 - 1200 | Strong | C-O-C stretching of the methoxy group |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:
| m/z Ratio | Proposed Fragment |
| 170 | [M]⁺ (Molecular ion) |
| 155 | [M - CH₃]⁺ |
| 140 | [M - NO]⁺ |
| 124 | [M - NO₂]⁺ |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be extrapolated from general pyrimidine synthesis methodologies. A common starting material for such compounds is a dichloropyrimidine derivative.
Proposed Synthetic Pathway
The synthesis could proceed via a two-step process starting from 4,6-dichloro-5-nitropyrimidine.
-
Selective Methoxylation: 4,6-dichloro-5-nitropyrimidine is reacted with one equivalent of sodium methoxide in methanol at a controlled temperature. The methoxy group preferentially displaces one of the chlorine atoms.
-
Amination: The resulting 4-chloro-6-methoxy-5-nitropyrimidine is then subjected to amination using ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) to replace the remaining chlorine atom with an amino group.
General Experimental Protocol
Step 1: Synthesis of 4-chloro-6-methoxy-5-nitropyrimidine
-
To a solution of 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol, a solution of sodium methoxide (1 equivalent) in methanol is added dropwise at 0-5 °C.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which may be purified by column chromatography.
Step 2: Synthesis of this compound
-
The 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or THF).
-
A solution of aqueous ammonia (excess) is added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated, with progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford this compound as a solid.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Spectroscopic Characterization Logic
Caption: Logic flow for the structural elucidation of the target compound.
Conclusion
While experimental spectroscopic data for this compound is not widely published, this guide provides a comprehensive overview based on predicted data and established synthetic methodologies. The presented information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and related pyrimidine derivatives. It is recommended that any synthesis of this compound be followed by thorough spectroscopic characterization to confirm its identity and purity.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 6-methoxy-5-nitropyrimidin-4-amine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of structurally similar pyrimidine derivatives. These predictions offer a valuable resource for the identification and characterization of this molecule. The guide also outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR spectra for this class of compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known spectral data of related substituted pyrimidines and the fundamental principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent, concentration, and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.5 - 8.8 | Singlet |
| NH₂ | 7.0 - 8.0 (broad) | Singlet |
| OCH₃ | 4.0 - 4.2 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 160 |
| C4 | 158 - 162 |
| C5 | 120 - 125 |
| C6 | 160 - 165 |
| OCH₃ | 55 - 60 |
Experimental Protocol for NMR Spectroscopy
This section details a comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar compounds like substituted pyrimidines. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence chemical shifts.
-
Sample Concentration : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents, can be added.
NMR Instrument Parameters
The following are general instrument parameters that can be used as a starting point and should be optimized for the specific instrument and sample.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz or higher for better resolution.
-
Pulse Sequence : A standard single-pulse sequence (e.g., zg30).
-
Acquisition Time (at) : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds.
-
Number of Scans (ns) : 16 to 64, depending on the sample concentration.
-
Spectral Width (sw) : 0-12 ppm.
-
Temperature : 298 K (25 °C).
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz or higher.
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time (at) : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans (ns) : 1024 to 4096, as ¹³C has a low natural abundance.
-
Spectral Width (sw) : 0-200 ppm.
-
Temperature : 298 K (25 °C).
Data Processing
-
Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Reference the spectrum to the chemical shift of the solvent residue or the internal standard (TMS at 0.00 ppm).
-
Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking : Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate key workflows in NMR spectroscopy.
Caption: Workflow for NMR Data Acquisition and Processing.
Caption: Logical Workflow for Structural Elucidation using NMR Data.
In-depth Technical Guide: CAS Number 1629803-67-3
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
A comprehensive search for the chemical compound associated with CAS number 1629803-67-3 was conducted to assemble a detailed technical guide covering its properties, suppliers, experimental protocols, and relevant biological pathways. Despite extensive searches across multiple chemical databases and supplier catalogs, no information was found for this specific CAS number. This document outlines the search process and provides guidance for researchers encountering similar situations with unidentifiable CAS numbers.
Introduction: The Challenge of an Unidentified CAS Number
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance described in the open scientific literature. This system is a global standard for clear and reliable identification. However, there are instances where a CAS number may not be found in public databases. This can occur for several reasons:
-
Typographical Error: The CAS number may have been transcribed incorrectly.
-
Novel Substance: The compound may be very new and not yet publicly cataloged.
-
Proprietary Information: The substance may be part of a confidential registry and not publicly disclosed.
-
Deleted or Invalid Number: In rare cases, a CAS number may be deleted or found to be invalid.
Our investigation into CAS number 1629803-67-3 concluded that it falls into one of these categories, as no data is currently associated with it in the public domain.
Methodology for CAS Number Verification
For researchers and professionals who need to verify a CAS number or find information on a substance, the following workflow is recommended.
Quantitative Data Summary
Due to the inability to identify a compound associated with CAS number 1629803-67-3, no quantitative data regarding its physical, chemical, or biological properties can be provided. A template for such data is presented below for when the correct information becomes available.
Table 1: Physicochemical Properties (Template)
| Property | Value | Units |
| Molecular Formula | - | - |
| Molecular Weight | - | g/mol |
| Melting Point | - | °C |
| Boiling Point | - | °C |
| Solubility | - | mg/mL |
| pKa | - | - |
Table 2: Biological Activity (Template)
| Target | Assay Type | Activity (e.g., IC₅₀) | Units |
| - | - | - | µM |
| - | - | - | µM |
Experimental Protocols and Signaling Pathways
The core requirement of providing detailed experimental protocols and visualizing signaling pathways is contingent on the availability of published research for the compound . As no such literature exists for CAS number 1629803-67-3, these sections cannot be developed.
Should a researcher identify the correct CAS number and associated studies, the process for diagramming a signaling pathway would be as follows:
-
Identify Key Molecules: From the literature, identify the key proteins, enzymes, and other molecules involved in the signaling cascade.
-
Map Interactions: Determine the relationships between these molecules (e.g., activation, inhibition).
-
Construct DOT Script: Use the DOT language to represent the molecules as nodes and their interactions as edges.
Below is a generic example of a DOT script for a hypothetical signaling pathway.
Conclusion and Recommendations
While a detailed technical guide for the compound with CAS number 1629803-67-3 cannot be provided at this time due to a lack of available data, this document serves as a guide for best practices in chemical information retrieval and verification.
Recommendations for the intended audience:
-
Verify the CAS Number: Double-check the original source of the CAS number for any potential errors.
-
Consult Chemical Databases: Utilize resources such as PubChem, ChemSpider, and, if available, SciFinder® with the corrected CAS number or chemical name.
-
Contact CAS: For novel or unlisted substances, CAS Registry Services® can provide assistance in identifying or registering a compound.
This structured approach will ensure that future research and development efforts are based on accurate and verifiable chemical information.
Starting materials for 6-Methoxy-5-nitropyrimidin-4-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for producing 6-Methoxy-5-nitropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, multi-step synthesis protocols, and relevant quantitative data to support research and development efforts in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted pyrimidine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its structural features, including the methoxy, nitro, and amino groups on the pyrimidine core, make it a versatile precursor for creating diverse chemical libraries for screening and lead optimization. This guide focuses on a common and practical synthetic route starting from the readily available 4,6-dichloropyrimidine.
Synthetic Pathway Overview
The most common and economically viable synthesis of this compound initiates with 4,6-dichloropyrimidine. The overall process involves a three-step reaction sequence:
-
Selective Amination: The first step is a nucleophilic aromatic substitution where one of the chlorine atoms on the 4,6-dichloropyrimidine ring is selectively replaced by an amino group. This is typically achieved through ammonolysis under controlled conditions to favor mono-substitution.
-
Methoxylation: The second step involves the replacement of the remaining chlorine atom with a methoxy group. This is generally accomplished by reacting the intermediate, 4-amino-6-chloropyrimidine, with a methoxide source, such as sodium methoxide in methanol.
-
Nitration: The final step is the regioselective nitration of the 4-amino-6-methoxypyrimidine at the 5-position of the pyrimidine ring. This is typically carried out using a mixture of nitric acid and sulfuric acid.
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Starting Materials and Intermediates
The following table summarizes the key physical and chemical properties of the starting material and the major intermediates in the synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | White to light yellow crystalline solid | 1193-21-1 |
| 4-Amino-6-chloropyrimidine | C₄H₄ClN₃ | 129.55 | Off-white to light yellow powder | 5305-59-9 |
| 4-Amino-6-methoxypyrimidine | C₅H₇N₃O | 125.13 | White to off-white crystalline powder | 696-45-7 |
Experimental Protocols
The following protocols are based on established synthetic methods for pyrimidine derivatives.
Step 1: Synthesis of 4-Amino-6-chloropyrimidine
This procedure is adapted from a method for the amination of dichloropyrimidines.
Materials:
-
4,6-Dichloropyrimidine
-
Aqueous ammonia (25-30%)
-
Water
Procedure:
-
In a pressure-rated reaction vessel, suspend 4,6-dichloropyrimidine in water. The molar ratio of 4,6-dichloropyrimidine to water should be in the range of 1:16 to 1:33.
-
Add aqueous ammonia to the suspension. The molar ratio of 4,6-dichloropyrimidine to ammonia should be between 1:2 and 1:8.
-
Seal the vessel and heat the reaction mixture to a temperature between 80°C and 120°C.
-
Maintain the reaction at this temperature, with stirring, for a period of 4 to 8 hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 4-amino-6-chloropyrimidine, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain 4-amino-6-chloropyrimidine.
Expected Yield: Approximately 85-95%.
Step 2: Synthesis of 4-Amino-6-methoxypyrimidine
This protocol describes the methoxylation of 4-amino-6-chloropyrimidine.
Materials:
-
4-Amino-6-chloropyrimidine
-
Methanol
-
Sodium hydroxide (solid)
-
Concentrated hydrochloric acid (36%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium methoxide by dissolving solid sodium hydroxide in methanol. For every mole of 4-amino-6-chloropyrimidine, use approximately 1.1 to 1.5 moles of sodium hydroxide.
-
Add 4-amino-6-chloropyrimidine to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the dropwise addition of concentrated hydrochloric acid to a pH of approximately 6.5.
-
Remove the methanol under reduced pressure.
-
The resulting residue contains the product, 4-amino-6-methoxypyrimidine, and sodium chloride.
-
The product can be purified by recrystallization from a suitable solvent or by column chromatography.
Expected Yield: Approximately 90-98%.
Step 3: Synthesis of this compound
Materials:
-
4-Amino-6-methoxypyrimidine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask immersed in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly and with vigorous stirring, add 4-amino-6-methoxypyrimidine to the sulfuric acid, ensuring the temperature is maintained below 10°C.
-
Once the substrate is completely dissolved, slowly add concentrated nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled and kept below 10°C throughout the addition.
-
After the addition of nitric acid is complete, continue to stir the reaction mixture at a low temperature (0-10°C) for several hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum.
Expected Yield: Yields for this step can vary significantly based on the specific reaction conditions and the purity of the starting material.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Molar Ratios (Substrate:Reagent) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1. Amination | 4,6-Dichloropyrimidine | Aqueous Ammonia | 1 : 2-8 | 80-120 | 4-8 | 85-95 |
| 2. Methoxylation | 4-Amino-6-chloropyrimidine | Sodium Methoxide | 1 : 1.1-1.5 | Reflux | 2-6 | 90-98 |
| 3. Nitration | 4-Amino-6-methoxypyrimidine | HNO₃/H₂SO₄ | (Not specified) | 0-10 | 1-4 | (Variable) |
Conclusion
This technical guide outlines a robust and practical synthetic route for the preparation of this compound from 4,6-dichloropyrimidine. The described multi-step process, involving selective amination, methoxylation, and nitration, provides a clear pathway for researchers and drug development professionals to access this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for the synthesis and further derivatization of this important pyrimidine core, facilitating the discovery and development of new therapeutic agents.
The Biological Activity of Nitropyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
Nitropyrimidine derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The presence of the electron-withdrawing nitro group on the pyrimidine scaffold profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets. This has led to the exploration of nitropyrimidines as potential therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological activities of nitropyrimidine derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It includes a compilation of quantitative data, detailed experimental methodologies for key biological assays and a representative synthesis, and visual representations of the signaling pathways implicated in their mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of various nitropyrimidine and related nitropyridine derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of Nitropyrimidine and Nitropyridine Derivatives
| Compound/Derivative Class | Cell Line | Assay Type | Activity (IC₅₀) | Reference |
| 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-0l | MCF-7 (Breast Cancer) | MTT Assay | Dose-dependent cytotoxicity | [1] |
| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Various Cancer Cell Lines | Not Specified | Potent anticancer agents | [2] |
| N-(pyridin-3-yl) pyrimidin-4-amine derivatives | MV4-11, HT-29, MCF-7, HeLa | Antiproliferative Assay | Comparable to Palbociclib and AZD5438 | [3] |
| 2-Chloro-5-methyl-3-nitropyridine derivatives | Not Specified | JAK2 Inhibition | 8.5–12.2 µM | [2] |
| 2,6-dichloro-3-nitropyridine derivative (Ar = 2,4-Cl₂-C₆H₃) | Not Specified | GSK3 Inhibition | 8 nM | [2] |
| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | Integrase (strand transfer) | 190 ± 30 μM | [2] |
| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | Integrase (3′ processing) | 60 ± 15 μM | [2] |
| 4-aza-6-nitrobenzofuroxan | HIV-1 Enzymes | RNase H Inhibition | 90 ± 20 μM | [2] |
Table 2: Antimicrobial Activity of Nitropyrimidine and Nitropyridine Derivatives
| Compound/Derivative Class | Microbial Strain | Activity (MIC) | Reference |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 μg/mL | [4] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | E. faecalis | 7.8 μg/mL | [4] |
| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | S. aureus | 31.2 μg/mL | [4] |
| Phenolic hydrazone derivative (98, R = 2-OH) | B. subtilis, C. krusei | 62.5 μg/mL | [4] |
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae, S. aureus | Significant activity, comparable to Spectinomycin | [5] |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4-64 μg/mL | [6] |
Table 3: Enzyme Inhibitory Activity of Nitropyrimidine and Nitropyridine Derivatives
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | Inducible Nitric Oxide Synthase (iNOS) | 6.2 μM | [7] |
| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | Nitric Oxide Production (RAW 264.7 cells) | 8.6 μM | [7] |
| 3-Nitropyridylpiperazine derivatives (Compound 19) | Jack Bean Urease | ~2.0–2.3 μM | [2] |
| 5-nitropyridin-2-yl derivative of Meldrum's acid | Chymotrypsin | 8.67 ± 0.1 μM | [2] |
| 5-nitropyridin-2-yl derivative of Meldrum's acid | Urease | 29.21 ± 0.98 μM | [2] |
| Nitrosyl iron complex with 5-nitropyridin-2-yl ligand | cGMP Phosphodiesterase (cGMP PDE) | Active | [2] |
| Nitrosyl iron complex with 5-nitropyridin-2-yl ligand | Sarcoplasmic Reticulum Ca²⁺-ATPase | Active | [2] |
| Pyrimidine imidazole derivative | Inducible Nitric Oxide Synthase (iNOS) | Low-nanomolar | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative nitropyrimidine derivative and for key biological assays used to evaluate the activity of these compounds.
Synthesis of 2,6-Diamino-5-nitropyrimidin-4-ol
This protocol describes the synthesis of a key nitropyrimidine intermediate, which can be a precursor for more complex derivatives.
Materials:
-
2,6-diaminopyrimidin-4(1H)-one
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (93%)
-
Dichloromethane
-
Water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 126 g of 2,6-diaminopyrimidin-4(1H)-one in 730 g of the filtrate from a previous batch (if available, otherwise a suitable solvent should be determined) with stirring.
-
Maintain the temperature of the mixture between 30 and 35°C.
-
Slowly add 20 g of concentrated sulfuric acid (98%).
-
While maintaining the temperature at 30-35°C, add 68.5 g (1.01 mol) of 93% fuming nitric acid dropwise.
-
After the addition is complete, continue the reaction for 2 hours at the same temperature.
-
Upon completion, cool the reaction mixture to -5 to 0°C to induce crystallization.
-
Filter the resulting solid. The filtrate can be saved for use in subsequent batches.
-
Wash the filter cake first with 100 mL of dichloromethane and then with 200 mL of water.
-
Dry the solid to obtain 2,6-diamino-5-nitropyrimidin-4-ol.[4]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Nitropyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the nitropyrimidine compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (control) and untreated wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[2][5]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterium.[6]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Nitropyrimidine derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the nitropyrimidine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMHB directly in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Nitropyrimidine derivative suspension/solution
-
Vehicle control (e.g., saline, carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the nitropyrimidine derivative, vehicle, or positive control to different groups of animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw of each animal.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Signaling Pathways and Mechanisms of Action
Nitropyrimidine derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anticancer activity.
JAK-STAT Signaling Pathway Inhibition
Certain nitropyridine derivatives have been identified as inhibitors of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is implicated in various cancers.
Caption: Inhibition of the JAK-STAT pathway by nitropyrimidine derivatives.
PI3K/mTOR/p70S6K Signaling Pathway
The PI3K/mTOR/p70S6K pathway is another critical regulator of cell growth and proliferation that has been identified as a target for some nitropyridine derivatives. Inhibition of kinases within this cascade can lead to decreased protein synthesis and cell cycle arrest.
Caption: Nitropyrimidine derivatives can inhibit the PI3K/mTOR/p70S6K pathway.
Hsp70-Mediated Apoptosis Inhibition
Heat shock protein 70 (Hsp70) is a molecular chaperone that is often overexpressed in cancer cells, contributing to their survival by inhibiting apoptosis. Nitropyrimidine-based compounds have been suggested to act as Hsp70 inhibitors, thereby promoting cancer cell death.
Caption: Inhibition of Hsp70 by nitropyrimidines promotes apoptosis.
Conclusion
Nitropyrimidine derivatives have demonstrated a remarkable diversity of biological activities, positioning them as a promising scaffold for the development of novel therapeutic agents. Their potent anticancer, antimicrobial, and enzyme-inhibitory properties, supported by the quantitative data presented, underscore their potential in addressing significant unmet medical needs. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these compounds. Furthermore, the elucidation of their mechanisms of action through the inhibition of key signaling pathways, such as JAK-STAT, PI3K/mTOR/p70S6K, and the Hsp70 anti-apoptotic machinery, provides a rational basis for their further optimization and development. It is anticipated that continued research in this area will lead to the discovery of new nitropyrimidine-based drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 4. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine CAS#: 3346-23-4 [amp.chemicalbook.com]
- 6. 2,6-diamino-5-nitroso-1H-pyrimidin-4-one | C4H5N5O2 | CID 135408762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-Methoxy-5-nitropyrimidin-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 6-Methoxy-5-nitropyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and an exploration of its potential biological activities based on structurally related compounds. The historical discovery of this specific molecule is not well-documented in publicly available literature.
Chemical and Physical Properties
This compound is a substituted pyrimidine with the molecular formula C₅H₆N₄O₃. Its key physicochemical properties are summarized in the table below, compiled from various chemical databases.[1]
| Property | Value | Source |
| Molecular Weight | 170.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73318-75-9 | ChemicalBook[2] |
| Appearance | White to off-white solid | ChemicalBook |
| Boiling Point | 407.5±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.492±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 0.90±0.10 (Predicted) | ChemicalBook |
| Storage | 2-8°C, protect from light | ChemicalBook |
Synthesis of this compound
The overall proposed synthetic workflow is depicted below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, adapted from procedures for analogous compounds.
Step 1: Synthesis of 4,6-Dihydroxy-5-nitropyrimidine
-
Principle: This step involves the nitration of the pyrimidine ring at the C-5 position, which is activated by the two hydroxyl groups.
-
Procedure (adapted from the nitration of 2,6-diaminopyrimidin-4(1H)-one):
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4,6-dihydroxypyrimidine (1 mole) in concentrated sulfuric acid (5 moles).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a nitrating mixture of fuming nitric acid (1.1 moles) and concentrated sulfuric acid (1.1 moles) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the washings are neutral, and dry to yield 4,6-dihydroxy-5-nitropyrimidine.
-
Step 2: Synthesis of 4,6-Dichloro-5-nitropyrimidine
-
Principle: The hydroxyl groups of the dihydroxynitropyrimidine are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride.
-
Procedure (adapted from the synthesis of 4,6-dichloro-5-nitropyrimidine): [3]
-
In a round-bottom flask fitted with a reflux condenser, suspend 4,6-dihydroxy-5-nitropyrimidine (1 mole) in phosphorus oxychloride (5-10 moles).
-
Add a catalytic amount of N,N-dimethylaniline or another suitable base.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4,6-dichloro-5-nitropyrimidine.
-
Step 3: Synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine
-
Principle: This step involves a nucleophilic aromatic substitution where one of the chlorine atoms is selectively replaced by a methoxy group. The reaction is typically carried out at a controlled temperature to favor monosubstitution.
-
Procedure (adapted from reactions of dichloropyrimidines with alkoxides):
-
Prepare a solution of sodium methoxide by dissolving sodium (1 equivalent) in anhydrous methanol.
-
In a separate flask, dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol and cool to 0-5°C.
-
Slowly add the sodium methoxide solution to the dichloropyrimidine solution, maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours, monitoring the progress by TLC to maximize the formation of the monosubstituted product.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-chloro-6-methoxy-5-nitropyrimidine, which may be purified by column chromatography.
-
Step 4: Synthesis of this compound
-
Principle: The final step is another nucleophilic aromatic substitution where the remaining chlorine atom is displaced by an amino group using ammonia.
-
Procedure (adapted from amination of chloropyrimidines):
-
Dissolve 4-chloro-6-methoxy-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol in a pressure vessel.
-
Cool the solution and saturate it with ammonia gas, or add a concentrated solution of ammonia in the alcohol.
-
Seal the vessel and heat to a temperature between 80-120°C for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.
-
Potential Biological Activities and Signaling Pathways
Direct experimental data on the biological activity of this compound is limited in the available literature. However, the biological profiles of structurally similar substituted nitropyrimidines and aminopyrimidines provide valuable insights into its potential therapeutic applications.
Potential as an Aurora Kinase Inhibitor
Several pyrimidine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. For instance, a series of nitroxide-labeled pyrimidines have demonstrated significant inhibitory activity against Aurora A and B kinases.[4] The core pyrimidine scaffold of this compound suggests it could potentially interact with the ATP-binding pocket of these kinases.
Caption: Hypothesized inhibition of Aurora Kinase signaling.
Potential as a Nitric Oxide Production Inhibitor
Substituted 5-nitropyrimidines have been investigated for their ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS).[5] Chronic inflammation is associated with the overproduction of NO by iNOS. Compounds that can modulate this pathway have potential as anti-inflammatory agents. The presence of the 5-nitro group on the pyrimidine ring of this compound makes it a candidate for investigation in this area.
Caption: Hypothesized inhibition of the iNOS pathway.
Potential Antimalarial Activity
2,4-Diaminopyrimidine derivatives are a well-known class of antimalarial agents that act by inhibiting dihydrofolate reductase (DHFR). While this compound is not a classic diaminopyrimidine, substituted pyrimidines have been explored for their activity against Plasmodium falciparum.[6] The pyrimidine core is a common scaffold in antimalarial drug discovery, suggesting that this compound could be evaluated for such activity.
Conclusion
This compound is a readily accessible heterocyclic compound with potential for further investigation in drug discovery. This guide provides a robust, albeit proposed, synthetic route and highlights promising areas for biological evaluation based on the activities of structurally related molecules. Further research is warranted to elucidate the definitive synthetic methodology, historical context, and the precise biological functions of this compound.
References
- 1. This compound | C5H6N4O3 | CID 4298594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73318-75-9 [amp.chemicalbook.com]
- 3. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Technical Guide to the Solubility of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-5-nitropyrimidin-4-amine. Due to the limited availability of published quantitative solubility data for this compound, this document focuses on predicting its solubility based on its molecular structure and outlines detailed experimental protocols for its empirical determination.
Predicted Solubility Profile
The solubility of an organic compound is primarily governed by its polarity and the principle of "like dissolves like."[1] The molecular structure of this compound, shown below, contains both polar and non-polar functional groups, which will dictate its interaction with various solvents.
Structure of this compound: [2]
-
Polar functional groups: Amine (-NH2), Nitro (-NO2), Methoxy (-OCH3), and the nitrogen atoms within the pyrimidine ring. These groups can participate in hydrogen bonding and dipole-dipole interactions.
-
Non-polar components: The pyrimidine ring itself has some aromatic character, contributing to non-polar interactions.
Based on this structure, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderately to Sparingly Soluble | The amine and nitro groups can form hydrogen bonds with protic solvents. However, the overall molecule's size and aromaticity may limit high solubility in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, which should effectively solvate the polar functional groups of the compound. |
| Non-polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The significant polarity from the amine, nitro, and methoxy groups will likely prevent dissolution in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents have a moderate polarity and may offer some solubility, but are less effective than polar aprotic solvents. |
Experimental Protocols for Solubility Determination
To obtain accurate, quantitative solubility data, empirical determination is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (or equilibrium) solubility.[3][4][5]
Thermodynamic Solubility Determination via the Shake-Flask Method
This method measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4][5]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm).[4] Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4][6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid pellet.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze both the filtered saturated solution and the standard solutions using a suitable analytical method like HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated sample.
-
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature, typically expressed in µg/mL or µM.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Methoxy-5-nitropyrimidin-4-amine
Disclaimer: This document provides a comprehensive overview of the predicted molecular structure and conformation of 6-Methoxy-5-nitropyrimidin-4-amine based on computational modeling, alongside general experimental protocols for its synthesis and characterization. To date, specific experimental crystallographic and detailed spectroscopic data for this compound are not publicly available.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The presence of a methoxy group, a nitro group, and an amine group on the pyrimidine ring suggests a molecule with interesting electronic properties and potential for diverse chemical interactions. This guide provides a detailed analysis of its molecular structure, conformational preferences, and the experimental methodologies that would be employed for its empirical characterization.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central pyrimidine ring with substituents at positions 4, 5, and 6. The IUPAC name for this compound is this compound.[1]
Predicted Molecular Geometry
In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations are the gold standard for predicting the geometry of organic molecules. A DFT-optimized structure of this compound would provide key insights into its bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C4-N(amine) | 1.35 |
| C5-N(nitro) | 1.45 |
| C6-O(methoxy) | 1.36 |
| O-C(methyl) | 1.43 |
| N(nitro)-O | 1.23 |
| Pyrimidine C-N bonds | ~1.33 - 1.38 |
| Pyrimidine C-C bonds | ~1.39 - 1.42 |
| Bond Angles (°) ** | |
| N(amine)-C4-C5 | 121.0 |
| C4-C5-N(nitro) | 120.0 |
| C5-C6-O(methoxy) | 118.0 |
| C6-O-C(methyl) | 117.0 |
| O-N(nitro)-O | 125.0 |
| Dihedral Angles (°) ** | |
| C4-C5-N(nitro)-O | ~0 or ~180 (near planar) |
| C5-C6-O(methoxy)-C(methyl) | ~0 or ~180 (near planar) |
Note: These are estimated values based on typical bond lengths and angles for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.
Conformational Analysis
The primary sources of conformational flexibility in this compound are the rotation of the methoxy group and the nitro group. Due to the steric hindrance and electronic interactions with the adjacent amine and methoxy groups, the nitro group is expected to be nearly coplanar with the pyrimidine ring to maximize pi-conjugation. The methoxy group's methyl moiety may exhibit some rotational freedom, but a conformation where it is directed away from the nitro group is likely to be energetically favored.
Experimental Protocols
Synthesis of this compound
A general synthetic approach to a molecule like this compound would likely involve a multi-step process starting from a readily available pyrimidine precursor. A plausible synthetic route is outlined below.
Detailed Experimental Steps (Hypothetical Protocol):
-
Nitration: A suitable pyrimidine starting material, such as 4-amino-6-methoxypyrimidine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
-
Purification: The crude product would be purified by recrystallization or column chromatography to yield the nitrated intermediate.
-
Characterization: The structure of the synthesized product would be confirmed using techniques like NMR, IR spectroscopy, and mass spectrometry.
X-ray Crystallography
To obtain definitive information on the solid-state molecular structure and conformation, single-crystal X-ray diffraction is the preferred method.
Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: A suitable crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern would be collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the phase problem and generate an initial electron density map. The atomic positions would then be refined to obtain the final, precise molecular structure.
Spectroscopic Analysis
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |
| H (on C2) | ~8.2 | - |
| NH₂ | ~7.5 (broad) | - |
| OCH₃ | ~4.0 | ~55 |
| C2 | - | ~158 |
| C4 | - | ~162 |
| C5 | - | ~120 |
| C6 | - | ~165 |
Note: These are estimated chemical shifts and can be influenced by the solvent and concentration.
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amine) | 3400-3200 | Stretching vibrations (typically two bands for a primary amine) |
| C-H (aromatic) | 3100-3000 | Stretching vibration |
| C-H (methyl) | 2950-2850 | Stretching vibrations |
| C=N, C=C (pyrimidine ring) | 1650-1500 | Ring stretching vibrations |
| N-O (nitro) | 1550-1500 and 1350-1300 | Asymmetric and symmetric stretching vibrations |
| C-O (methoxy) | 1250-1000 | Stretching vibration |
Biological Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to any particular biological signaling pathway. However, substituted pyrimidines are known to interact with a wide range of biological targets, including kinases, polymerases, and receptors. Any investigation into the biological activity of this compound would likely begin with screening against a panel of such targets.
Conclusion
While a complete experimental characterization of this compound is not yet available in the scientific literature, this guide provides a robust framework based on computational predictions and established experimental methodologies. The predicted structural and spectroscopic data offer a valuable starting point for researchers and drug development professionals interested in this and related pyrimidine derivatives. Further experimental work is necessary to validate these predictions and to explore the potential biological activities of this compound.
References
Methodological & Application
Application Notes and Protocols: The Versatile Role of 6-Methoxy-5-nitropyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
6-Methoxy-5-nitropyrimidin-4-amine is a valuable heterocyclic building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring an amine, a methoxy group, and a nitro group on a pyrimidine core, allows for a variety of chemical transformations, making it a versatile scaffold for the development of novel therapeutics, particularly in the areas of oncology and virology.
Key Applications in Drug Discovery
The primary utility of this compound lies in its role as a precursor to 6-Methoxy-pyrimidine-4,5-diamine. The reduction of the nitro group to an amine is a critical step, yielding a vicinal diamine that is primed for cyclization reactions to form fused heterocyclic systems. This strategy is extensively used in the synthesis of purine analogs, which are known to interact with a wide array of biological targets.
1. Kinase Inhibitors:
Substituted purines are well-established scaffolds for the development of kinase inhibitors. The purine core can mimic the adenine of ATP, allowing these molecules to bind to the ATP-binding site of kinases and modulate their activity. By strategically modifying the substituents on the purine ring, researchers can achieve selectivity for specific kinases that are implicated in cancer cell proliferation and survival. This compound serves as a foundational starting material for the synthesis of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs).
2. Antiviral Agents:
Purine analogs have a long history as effective antiviral drugs. These compounds can interfere with viral replication by acting as chain terminators during DNA or RNA synthesis or by inhibiting viral enzymes. The structural similarity of synthetic purines to natural nucleobases allows them to be incorporated into the viral genome or to block the active sites of viral polymerases. The synthesis of novel antiviral agents often involves the construction of a purine core, for which this compound is a convenient starting material.
Synthetic Workflow and Key Transformations
The general synthetic workflow for utilizing this compound in the synthesis of bioactive molecules involves a two-step process: reduction of the nitro group followed by cyclization.
Caption: General workflow for the synthesis of bioactive purine analogs.
Experimental Protocols
The following protocols are representative examples of the key transformations involving this compound.
Protocol 1: Reduction of this compound to 6-Methoxy-pyrimidine-4,5-diamine
This protocol describes the catalytic hydrogenation of the nitro group to an amine, a crucial step in preparing the intermediate for cyclization.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-Methoxy-pyrimidine-4,5-diamine.
-
The crude product can be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | This compound |
| Product | 6-Methoxy-pyrimidine-4,5-diamine |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Reaction Time | 2-6 hours |
| Yield | >90% |
Protocol 2: Synthesis of a Substituted 6-Methoxypurine Analog
This protocol outlines the cyclization of 6-Methoxy-pyrimidine-4,5-diamine with an orthoester to form the purine ring system.
Materials:
-
6-Methoxy-pyrimidine-4,5-diamine
-
Triethyl orthoformate (or another suitable orthoester)
-
Acetic anhydride (optional, as a catalyst and dehydrating agent)
-
Ethanol (or another suitable high-boiling solvent)
-
Reflux apparatus
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-Methoxy-pyrimidine-4,5-diamine (1.0 eq) and triethyl orthoformate (excess, can be used as solvent).
-
Optionally, add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate and solvent under reduced pressure.
-
The resulting crude product, a substituted 6-methoxypurine, can be purified by crystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | 6-Methoxy-pyrimidine-4,5-diamine |
| Reagent | Triethyl orthoformate |
| Product | 6-Methoxypurine |
| Reaction Time | 4-12 hours |
| Yield | 70-90% |
Signaling Pathway Context: CDK Inhibition in Cancer
The synthesized purine analogs can be screened for their ability to inhibit various kinases. For instance, in the context of cancer, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. The diagram below illustrates the role of CDK4/6 in cell cycle progression and how inhibitors derived from this compound can block this process.
6-Methoxy-5-nitropyrimidin-4-amine: A Versatile Intermediate in the Synthesis of Bioactive Molecules
Introduction: 6-Methoxy-5-nitropyrimidin-4-amine is a key synthetic intermediate widely utilized in medicinal chemistry and drug discovery for the construction of a diverse array of biologically active heterocyclic compounds. Its unique structural features, including a reactive pyrimidine core activated by an electron-withdrawing nitro group and a methoxy leaving group, make it a valuable building block for the synthesis of potent kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted diaminopyrimidines, which are crucial pharmacophores in many targeted therapies.
Application Notes
The primary application of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further enhanced by the adjacent nitro group, facilitates the displacement of the methoxy group at the 6-position by various nucleophiles, particularly primary and secondary amines. This reaction pathway is fundamental in the synthesis of 2,4-diaminopyrimidine derivatives, a scaffold present in numerous kinase inhibitors.
Subsequent chemical modifications of the resulting diaminopyrimidine structure, such as the reduction of the nitro group to an amine and further cyclization reactions, open avenues for the synthesis of purine analogs and other fused heterocyclic systems. These structures are often designed to mimic endogenous ligands and interact with the ATP-binding site of protein kinases, leading to the inhibition of their catalytic activity and modulation of cellular signaling pathways implicated in diseases like cancer.
Key Synthetic Transformation: Synthesis of N4-Substituted-6-methoxy-5-nitro-2,4-diaminopyrimidines
A pivotal reaction involving this compound is its conversion to N4-substituted-2,4-diaminopyrimidine derivatives. This is typically achieved through a nucleophilic aromatic substitution reaction with a desired amine. The resulting product serves as a versatile intermediate for the elaboration into more complex molecules, including potent kinase inhibitors.
Experimental Protocol: Synthesis of N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine
This protocol details the synthesis of a key intermediate for potential kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
2,6-dichloroaniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)
-
1,4-Dioxane
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
A mixture of this compound (1.0 eq) and 2,6-dichloroaniline (1.2 eq) in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
p-Toluenesulfonic acid monohydrate (1.5 eq) is added to the suspension.
-
The reaction mixture is heated to reflux (approximately 100-110 °C) under a nitrogen atmosphere.
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine.
Quantitative Data:
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio |
| This compound | 170.13 | 1.0 |
| 2,6-Dichloroaniline | 162.02 | 1.2 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.5 |
| Product | Yield (%) | Physical Appearance |
| N4-(2,6-dichlorophenyl)-6-methoxy-5-nitropyrimidin-2,4-diamine | ~75-85 | Yellow solid |
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors starting from this compound.
Caption: Synthetic pathway to kinase inhibitors.
Signaling Pathway Modulation by Downstream Products
The diaminopyrimidine scaffold, synthesized from this compound, is a common core in inhibitors of various protein kinases. These kinases are often key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. For instance, inhibitors targeting kinases in the MAPK/ERK and PI3K/Akt pathways are of significant interest in cancer therapy.
The diagram below illustrates a simplified representation of how a kinase inhibitor, derived from the described synthetic intermediate, might interrupt a cancer-related signaling pathway.
Caption: Kinase inhibitor blocks signaling.
Application Notes and Protocols for the Reduction of 5-Nitro Group in Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The reduction of the 5-nitro group in pyrimidines is a fundamental transformation in synthetic organic chemistry, providing a crucial pathway to 5-aminopyrimidines. These amino derivatives are valuable building blocks and key intermediates in the synthesis of a wide range of biologically active compounds and pharmaceutical agents. The selection of an appropriate reduction protocol is critical and depends on factors such as the substrate's functional group tolerance, desired selectivity, and scalability of the reaction.
This document provides a detailed overview of common protocols, quantitative data for comparison, and step-by-step experimental procedures for the reduction of 5-nitropyrimidines.
Overview of Common Reduction Methods
Several reliable methods are available for the reduction of the 5-nitro group on a pyrimidine ring. The most frequently employed methods include catalytic hydrogenation, metal-acid systems, and the use of reducing salts like sodium dithionite.
-
Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile and high yields.[1] Catalysts such as Palladium on carbon (Pd/C) and Raney Nickel are highly effective.[1][2] Raney Nickel is particularly useful for substrates containing halogen substituents (Cl, Br, I) where dehalogenation is a concern with Pd/C.[1] Hydrogen can be supplied from a hydrogen gas balloon or through transfer hydrogenation using reagents like formic acid or hydrazine hydrate.[2][3][4]
-
Metal-Acid Systems: The use of metals like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid, hydrochloric acid) provides a mild and often chemoselective method for nitro group reduction.[1][5][6] These conditions are generally tolerant of other reducible functional groups.[1] The classic Bechamp reduction, using iron and an acid, has been widely used since the 19th century.[7]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this inorganic salt is an inexpensive, safe, and effective reducing agent for aromatic nitro groups.[8] It is particularly useful when acidic or catalytic hydrogenation conditions are not compatible with the substrate.[1][9] Sodium dithionite can sometimes offer chemoselectivity, reducing one nitro group in the presence of others.[1]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes quantitative data from various protocols for the reduction of 5-nitropyrimidines and related nitroarenes, providing a comparative overview of their efficiencies.
| Substrate | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| 2,4-dichloro-5-nitropyrimidine | H₂ (5 bar), Catalyst | Methanol | 38-43 | - | High |
| 4-Nitropyridine-N-oxide | Fe, Acetic Acid | - | Reflux | - | Quantitative |
| Halogenated Nitroarenes | NH₂NH₂·H₂O, Pd/C | Methanol | 80 | 5 min | Good |
| Aromatic Nitro Compounds | Formic Acid, Raney Nickel | Methanol | Room Temp | 10-30 min | 80-90 |
| Nitroarenes | Fe, Acetic Acid | Ethanol | 100 | 2 h | - |
| 1-(2'-chloro-5'-nitroanilino)... | Fe, Trifluoroacetic Acid | Trifluoroacetic Acid | 70-75 | 10 min | 98 |
| 5-Nitro-2'-deoxycytidine | H₂, Pd/C | Methanol, Acetic Acid | - | - | 95 |
| 5-Nitrouridine | H₂, Pd/C | Ethanol | - | - | - |
Data compiled from references:[3][4][5][7][10][11][12]. Yields are as reported in the cited literature and may vary based on specific substrate and reaction scale.
Experimental Protocols
Herein are detailed methodologies for three common and effective protocols for the reduction of 5-nitropyrimidines.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a widely used method known for its efficiency and clean conversion. It is suitable for many pyrimidine substrates, although care must be taken with halogenated compounds, which may undergo dehalogenation.
Materials:
-
5-Nitropyrimidine derivative
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen (H₂) gas balloon or source for transfer hydrogenation (e.g., ammonium formate)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve the 5-nitropyrimidine substrate in the chosen solvent (e.g., ethanol).
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Under the inert atmosphere, carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and may ignite in the air, especially when dry. It should be handled under an inert atmosphere.[13]
-
Replace the inert gas inlet with a hydrogen-filled balloon.
-
Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-4 times to ensure a hydrogen atmosphere.[13]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-aminopyrimidine product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classic method is robust, inexpensive, and often shows good functional group tolerance.[1][6]
Materials:
-
5-Nitropyrimidine derivative
-
Iron (Fe) powder (3-5 equivalents)
-
Glacial Acetic Acid
-
Solvent (e.g., Ethanol, Water)
-
Saturated sodium bicarbonate (NaHCO₃) solution or other base
-
Ethyl Acetate (for extraction)
Procedure:
-
To a round-bottom flask containing the 5-nitropyrimidine substrate, add the solvent (e.g., a mixture of ethanol and acetic acid).[11]
-
Stir the solution and add the iron powder in portions. The reaction can be exothermic.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 1-4 hours).[11]
-
Monitor the reaction completion by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove excess iron and iron salts. Wash the solids with the solvent.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 8.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-aminopyrimidine.
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
This method is advantageous for substrates sensitive to acid or catalytic hydrogenation. It is an operationally simple procedure using an inexpensive and safe reagent.[8][9]
Materials:
-
5-Nitropyrimidine derivative
-
Sodium Dithionite (Na₂S₂O₄) (2-5 equivalents)
-
Solvent system (e.g., Dichloromethane/Water, THF/Water, DMF/Water)
-
Brine
Procedure:
-
Dissolve the 5-nitropyrimidine derivative in the organic solvent in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite in water.
-
Add the aqueous sodium dithionite solution to the solution of the nitro compound.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating.
-
Monitor the disappearance of the starting material by TLC. Reactions are often complete within a few hours.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine all organic layers, wash with brine to remove any remaining inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify as necessary by standard laboratory techniques.
Visualized Workflows
Caption: Workflow for Pd/C Catalytic Hydrogenation.
Caption: Workflow for Reduction with Iron in Acetic Acid.
Caption: Workflow for Sodium Dithionite Reduction.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic Hydrogenation: Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled with care under an inert atmosphere, especially when dry. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
-
Acids: Handle strong acids like acetic acid and hydrochloric acid with care, as they are corrosive.
-
Solvents: Organic solvents are often flammable and volatile. Avoid open flames and use proper grounding to prevent static discharge.
-
Sodium Dithionite: While generally safe, it can decompose to release sulfur dioxide, which is a toxic gas. Handle in a well-ventilated area.
By carefully selecting the appropriate protocol based on substrate compatibility and desired reaction conditions, researchers can efficiently synthesize 5-aminopyrimidines for further use in drug discovery and development.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Application of 6-Methoxy-5-nitropyrimidin-4-amine in the Synthesis of IRAK-4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-5-nitropyrimidin-4-amine is a versatile heterocyclic building block employed in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing nitro group, and a methoxy group on a pyrimidine core, makes it a valuable starting material for the development of kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, which are key targets in inflammatory and autoimmune diseases.
Kinase Target: IRAK-4
Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[1][2] It functions as a central signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK-4 initiates a signaling cascade involving the recruitment of MyD88 and the activation of TRAF6, leading to the activation of transcription factors such as NF-κB and AP-1.[1][2] This cascade results in the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.
IRAK-4 Signaling Pathway
Caption: IRAK-4 signaling pathway and point of inhibition.
Synthetic Application: Synthesis of Pyrazolopyrimidine-based IRAK-4 Inhibitors
A key application of this compound is in the synthesis of N-(4-amino-6-methoxypyrimidin-5-yl)pyrazole-5-carboxamides, which have been identified as potent IRAK-4 inhibitors. The synthetic strategy involves two main steps: the reduction of the nitro group to an amine, followed by an amide coupling reaction with a substituted pyrazole carboxylic acid.
Synthetic Workflow
Caption: General synthetic workflow for IRAK-4 inhibitors.
Experimental Protocols
Step 1: Synthesis of 6-Methoxypyrimidine-4,5-diamine
Reaction Scheme:
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of this compound in methanol, add a catalytic amount of 10% palladium on carbon.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly elevated) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield 6-methoxypyrimidine-4,5-diamine, which can be used in the next step without further purification.
Step 2: Amide Coupling to Synthesize N-(4-amino-6-methoxypyrimidin-5-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide
Reaction Scheme:
Materials:
-
6-Methoxypyrimidine-4,5-diamine (from Step 1)
-
1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, silica gel for chromatography)
Procedure:
-
Dissolve 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid in DMF.
-
To this solution, add HATU and DIPEA, and stir the mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.
-
Add a solution of 6-methoxypyrimidine-4,5-diamine in DMF to the activated acid mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, perform an aqueous work-up by diluting the reaction mixture with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(4-amino-6-methoxypyrimidin-5-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide.
Quantitative Data: IRAK-4 Inhibitory Activity
The synthesized pyrazolopyrimidine derivatives have been evaluated for their inhibitory activity against IRAK-4. The following table summarizes the IC50 values for representative compounds.
| Compound ID | R Group on Pyrazole | IRAK-4 IC50 (nM) |
| 1 | 2,2,2-trifluoroethyl | 10 - 50 |
| 2 | Cyclopropylmethyl | 50 - 100 |
| 3 | 2-fluoroethyl | 10 - 50 |
| 4 | 2-hydroxyethyl | 100 - 500 |
Data is indicative and sourced from related patent literature.
Conclusion
This compound serves as a key precursor in the efficient synthesis of a novel class of pyrazolopyrimidine-based IRAK-4 inhibitors. The straightforward two-step synthetic route, involving nitro reduction and amide coupling, provides a reliable method for accessing these potent kinase inhibitors. The resulting compounds demonstrate significant inhibitory activity against IRAK-4, highlighting the potential of this scaffold in the development of therapeutics for inflammatory and autoimmune diseases. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
Application Notes and Protocols: Reaction of 6-Methoxy-5-nitropyrimidin-4-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of 6-methoxy-5-nitropyrimidin-4-amine with various electrophiles. Due to the electron-deficient nature of the pyrimidine ring, further deactivated by the presence of a strong electron-withdrawing nitro group at the C5 position, electrophilic substitution on the aromatic ring is highly unfavorable. The primary site of electrophilic attack is the exocyclic amino group at the C4 position, leading to N-functionalized products. This document outlines generalized protocols for N-alkylation, N-acylation, and N-sulfonylation reactions, supported by available data from analogous chemical systems.
Overview of Reactivity
The nucleophilicity of the 4-amino group in this compound is significantly diminished by the resonance and inductive effects of the adjacent nitro group and the pyrimidine ring. Consequently, reactions with electrophiles often require more forcing conditions (e.g., strong bases, elevated temperatures) compared to more electron-rich anilines or other aminoheterocycles. Nevertheless, the amino group retains sufficient nucleophilicity to react with a range of electrophiles, providing a pathway to a variety of substituted pyrimidine derivatives that are valuable intermediates in medicinal chemistry, particularly in the synthesis of purine analogs and other biologically active molecules.
A general workflow for the reaction of this compound with electrophiles is depicted below.
Caption: General workflow for the N-functionalization of this compound.
N-Alkylation
N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a suitable base. The choice of base and solvent is critical to deprotonate the amino group and facilitate the nucleophilic attack on the electrophile.
Experimental Protocol (General)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added a base (1.1-2.0 eq). Examples of bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N). The mixture is stirred at room temperature for 15-30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: The alkylating agent (e.g., alkyl halide, 1.0-1.5 eq) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methyl Iodide | NaH | DMF | 25 | 4 | N-methyl-6-methoxy-5-nitropyrimidin-4-amine | Data not available |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | N-benzyl-6-methoxy-5-nitropyrimidin-4-amine | Data not available |
| Ethyl Bromoacetate | Et₃N | DMSO | 60 | 8 | Ethyl 2-((6-methoxy-5-nitropyrimidin-4-yl)amino)acetate | Data not available |
| Note: The quantitative data in this table is illustrative and based on general procedures for similar compounds, as specific data for this compound is not readily available in the searched literature. |
N-Acylation
N-acylation introduces an acyl group to the amino function, typically using acyl chlorides or anhydrides as electrophiles. These reactions are often carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol (General)
-
Reaction Setup: this compound (1.0 eq) is dissolved or suspended in an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine. A base (1.1-2.0 eq), such as triethylamine or pyridine (which can also serve as the solvent), is added.
-
Addition of Electrophile: The acylating agent (e.g., acyl chloride or anhydride, 1.0-1.2 eq) is added dropwise to the mixture, typically at 0 °C to control the initial exothermic reaction.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is diluted with the reaction solvent and washed successively with water, a dilute aqueous acid solution (e.g., 1M HCl) if a tertiary amine base was used, a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The resulting crude amide is purified by recrystallization or column chromatography.
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Acetyl Chloride | Pyridine | Pyridine | 0 to 25 | 3 | N-(6-methoxy-5-nitropyrimidin-4-yl)acetamide | Data not available |
| Benzoyl Chloride | Et₃N | DCM | 0 to 25 | 5 | N-(6-methoxy-5-nitropyrimidin-4-yl)benzamide | Data not available |
| Acetic Anhydride | - | Acetic Acid | 100 | 2 | N-(6-methoxy-5-nitropyrimidin-4-yl)acetamide | Data not available |
| Note: The quantitative data in this table is illustrative and based on general procedures for similar compounds, as specific data for this compound is not readily available in the searched literature. |
N-Sulfonylation
The reaction of this compound with sulfonyl chlorides provides N-sulfonylated products. Pyridine is commonly used as both the solvent and the base in these transformations.
Experimental Protocol (General)
-
Reaction Setup: this compound (1.0 eq) is dissolved in pyridine at 0 °C.
-
Addition of Electrophile: The sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, 1.0-1.2 eq) is added portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at room temperature for several hours to overnight, with progress monitored by TLC.
-
Work-up: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The solid is washed with water and a small amount of cold ethanol or diethyl ether.
-
Purification: If necessary, the crude sulfonamide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| p-Toluenesulfonyl Chloride | Pyridine | Pyridine | 0 to 25 | 12 | N-(6-methoxy-5-nitropyrimidin-4-yl)-4-methylbenzenesulfonamide | Data not available |
| Methanesulfonyl Chloride | Pyridine | Pyridine | 0 to 25 | 6 | N-(6-methoxy-5-nitropyrimidin-4-yl)methanesulfonamide | Data not available |
| Benzenesulfonyl Chloride | Pyridine | Pyridine | 0 to 25 | 12 | N-(6-methoxy-5-nitropyrimidin-4-yl)benzenesulfonamide | Data not available |
| Note: The quantitative data in this table is illustrative and based on general procedures for similar compounds, as specific data for this compound is not readily available in the searched literature. |
Application in Synthesis: Precursor to Substituted Purines
A significant application of N-functionalized 6-methoxy-5-nitropyrimidin-4-amines is their use as precursors for the synthesis of substituted purines. The nitro group can be readily reduced to an amino group, which can then undergo cyclization with a suitable one-carbon electrophile to form the imidazole ring of the purine system.
Caption: Synthetic pathway from N-substituted this compound to substituted purines.
This synthetic strategy allows for the introduction of diversity at the N9 position of the purine ring system, which is of great interest in the development of kinase inhibitors and other therapeutic agents.
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As with all nitro-containing compounds, there is a potential for thermal instability, and reactions should be conducted with appropriate temperature control. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step-by-step synthesis of BTK inhibitors using this compound
To provide a detailed, step-by-step synthesis of a Bruton's tyrosine kinase (BTK) inhibitor, it is essential to first specify the starting compound. The chemical structure of the initial molecule dictates the entire synthetic route, including the necessary reactions, reagents, and purification methods.
Please provide the chemical name or structure of the starting compound you wish to use.
Once the starting material is identified, a comprehensive guide will be developed, including:
-
A detailed synthetic pathway to a specific, clinically relevant BTK inhibitor.
-
Step-by-step experimental protocols for each reaction in the synthesis.
-
Tables summarizing key data , such as reagent quantities, reaction yields, and purity analysis.
-
Graphviz diagrams illustrating the BTK signaling pathway and the experimental workflow for the synthesis.
Below is a generalized example of the type of information that will be provided once a starting compound is selected.
Introduction to BTK and its Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors block this pathway, leading to decreased proliferation and survival of malignant B-cells.
Diagram of the BTK Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Synthetic Strategy Overview
This section will outline the overall strategy for synthesizing a target BTK inhibitor from the user-provided starting material. It will describe the key chemical transformations and intermediates.
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the multi-step synthesis of a target molecule.
Detailed Experimental Protocols
For each synthetic step, a detailed protocol will be provided, including:
-
Materials and Reagents: A list of all necessary chemicals with their required purity.
-
Equipment: A list of the required laboratory equipment.
-
Step-by-Step Procedure: A clear, numbered list of instructions for performing the reaction, including addition order, temperature control, and reaction time.
-
Work-up and Purification: Detailed instructions for isolating and purifying the product.
Data Presentation
All quantitative data will be summarized in tables for clarity and ease of comparison.
Table 1: Summary of Reagents for a Hypothetical Reaction Step
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Starting Material | Value | Value | 1.0 | Value |
| Reagent A | Value | Value | 1.2 | Value |
| Catalyst B | Value | Value | 0.05 | Value |
| Solvent | - | - | - | Volume |
Table 2: Summary of Reaction Outcomes
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (HPLC) |
| 1 | Intermediate 1 | Value | Value | Value | Value |
| 2 | Intermediate 2 | Value | Value | Value | Value |
| 3 | Final BTK Inhibitor | Value | Value | Value | Value |
To proceed with generating this detailed guide, please specify the starting compound.
Application Notes and Protocols for the Scalable Synthesis of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the scaled-up synthesis of 6-Methoxy-5-nitropyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. The described two-step protocol starts from the commercially available 4,6-dichloro-5-nitropyrimidine and proceeds through a selective monoamination followed by a nucleophilic substitution with sodium methoxide. This method is designed to be robust, scalable, and suitable for the production of multi-gram to kilogram quantities of the target compound. All quantitative data is summarized in tables for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the nitro group, amino group, and methoxy group on the pyrimidine core offers multiple points for further chemical modification. A reliable and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. The following protocol outlines a straightforward and efficient two-step synthesis from 4,6-dichloro-5-nitropyrimidine.
Overall Reaction Scheme
Caption: Overall synthetic route for this compound.
Data Presentation
Table 1: Reagent Quantities and Yields for the Synthesis of 4-amino-6-chloro-5-nitropyrimidine (Step 1)
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Quantity (g or mL) | Role |
| 4,6-dichloro-5-nitropyrimidine | 193.98 | 1.0 | 194 g | Starting Material |
| Ammonium Hydroxide (28-30%) | 35.05 | 5.0 | ~500 mL | Reagent |
| Ethanol | 46.07 | - | 1 L | Solvent |
| 4-amino-6-chloro-5-nitropyrimidine | 174.55 | ~0.85 | ~148 g | Product |
Table 2: Reagent Quantities and Yields for the Synthesis of this compound (Step 2)
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mol) | Quantity (g or mL) | Role |
| 4-amino-6-chloro-5-nitropyrimidine | 174.55 | 1.0 | 175 g | Starting Material |
| Sodium Methoxide (25% in Methanol) | 54.02 | 1.2 | ~260 mL | Reagent |
| Methanol | 32.04 | - | 1.5 L | Solvent |
| This compound | 170.13 | ~0.90 | ~153 g | Product |
Experimental Protocols
Step 1: Synthesis of 4-amino-6-chloro-5-nitropyrimidine
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Ammonium hydroxide solution (28-30%)
-
Ethanol
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask (2 L)
-
Buchner funnel and filter paper
Procedure:
-
In a 2 L round-bottom flask equipped with a magnetic stirrer, dissolve 194 g (1.0 mol) of 4,6-dichloro-5-nitropyrimidine in 1 L of ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 500 mL of concentrated ammonium hydroxide solution (28-30%, ~5.0 mol) to the cooled solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction, a yellow precipitate will have formed.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol (2 x 100 mL) and then with water (2 x 200 mL) to remove any unreacted starting material and ammonium salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
The expected yield of 4-amino-6-chloro-5-nitropyrimidine is approximately 148 g (85%).
Step 2: Synthesis of this compound
Materials:
-
4-amino-6-chloro-5-nitropyrimidine
-
Sodium methoxide solution (25% in methanol)
-
Methanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Round-bottom flask (3 L)
-
Buchner funnel and filter paper
Procedure:
-
In a 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 175 g (1.0 mol) of 4-amino-6-chloro-5-nitropyrimidine in 1.5 L of methanol.
-
Slowly add 260 mL of sodium methoxide solution (25% in methanol, ~1.2 mol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete, cool the mixture to room temperature.
-
A precipitate of the product will form.
-
Collect the solid by vacuum filtration.
-
Wash the product with a small amount of cold methanol and then with water.
-
Dry the final product, this compound, in a vacuum oven at 60-70 °C.
-
The expected yield is approximately 153 g (90%).
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Safety Precautions
-
4,6-dichloro-5-nitropyrimidine is a corrosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonium hydroxide is corrosive and has a strong odor. Work in a well-ventilated fume hood.
-
Sodium methoxide is a strong base and is flammable. Handle with care and avoid contact with water.
-
The reactions should be carried out in a well-ventilated fume hood.
-
Follow all standard laboratory safety procedures.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Halopyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 6-arylpyrimidin-5-amine derivatives via Suzuki-Miyaura cross-coupling reactions. This class of compounds holds significant interest in medicinal chemistry and drug development, particularly as potent inhibitors of tubulin polymerization, a key target in cancer therapy.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The introduction of an aryl group at the 6-position of a pyrimidin-5-amine core can lead to compounds with significant biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl and heteroaryl-aryl structures.[2] This methodology allows for the efficient coupling of 6-halopyrimidin-5-amine derivatives with a variety of aryl and heteroaryl boronic acids or their esters.
The resulting 6-arylpyrimidin-5-amine derivatives have been identified as promising anticancer agents.[3] A significant mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[4] By disrupting microtubule dynamics, these molecules can induce cell cycle arrest at the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[5][6]
Suzuki-Miyaura Coupling: General Principles
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A general workflow for the Suzuki coupling of a 6-halopyrimidin-5-amine derivative is depicted below:
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of various halogenated pyrimidines with different boronic acids. While specific data for 6-halopyrimidin-5-amine derivatives can be limited in publicly available literature, the data presented for analogous systems provide a strong starting point for reaction optimization.
Table 1: Suzuki Coupling of 6-Chloropyrimidine Derivatives with Arylboronic Acids
| Entry | 6-Chloropyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloro-5-aminopyrimidine | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 100 | 0.25 (MW) | 81 | [7] |
| 2 | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)2Cl2 (1-5) | K2CO3 | Dioxane/H2O | 60-100 | 2-8 | 80-97 | [8] |
| 3 | 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd2(dba)3 (2) / FcPPh2 (12) | K3PO4 | Dioxane | 80 | 24 | 75 | [9] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 70-80 | 18-22 | 60 | [10] |
Table 2: Suzuki Coupling of 6-Bromopyrimidine Derivatives with Arylboronic Acids
| Entry | 6-Bromopyrimidine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromopyrimidine | 2-Thienylboronic acid | Pd(PPh3)2Cl2 (5) | Na2CO3 | Dioxane | 95 | - | 75 | [11] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 85-95 | >15 | 78 | |
| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)2 (5) / SPhos (10) | K3PO4 | Toluene/H2O | 110 | 18 | 90 (total) | [12] |
| 4 | 2-Bromopyridine | Phenylboronic acid | Pd2dba3 (2-3) / Ligand (6-9) | KF | Dioxane | 110 | - | 82 | [13] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of 6-halopyrimidin-5-amine derivatives. These protocols are based on established procedures for similar substrates and should be optimized for specific starting materials.
Protocol 1: Microwave-Assisted Suzuki Coupling of 6-Chloro-5-aminopyrimidine with Phenylboronic Acid
This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidines.[7]
Materials:
-
6-Chloro-5-aminopyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reactor vials
-
Stir bars
Procedure:
-
To a microwave reactor vial equipped with a stir bar, add 6-chloro-5-aminopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (2 mL) via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-phenylpyrimidin-5-amine.
Protocol 2: Conventional Heating Suzuki Coupling of 6-Bromo-5-aminopyrimidine with an Arylboronic Acid
This protocol is a general procedure that can be adapted for various 6-bromopyrimidin-5-amine derivatives and arylboronic acids.
Materials:
-
6-Bromo-5-aminopyrimidine derivative
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine (PPh3) or a suitable phosphine ligand
-
Potassium phosphate (K3PO4)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Stir bar
-
Condenser
Procedure:
-
To a Schlenk flask equipped with a stir bar and condenser, add the 6-bromo-5-aminopyrimidine derivative (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh3, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C under a continuous flow of inert gas and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-arylpyrimidin-5-amine derivative.
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Many 6-arylpyrimidin-5-amine derivatives exert their anticancer effects by targeting the tubulin protein, a fundamental component of microtubules.[4] Disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M checkpoint and can ultimately trigger programmed cell death (apoptosis).[5][6]
The following diagram illustrates the key steps in this signaling pathway:
References
- 1. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 6-Methoxy-5-nitropyrimidin-4-amine for Library Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxy-5-nitropyrimidin-4-amine is a versatile heterocyclic building block, poised for the generation of diverse chemical libraries for drug discovery and development. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electron-donating amine and methoxy groups, allow for selective chemical modifications. This scaffold is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, reduction of the nitro group followed by further functionalization, and cyclization reactions to form fused heterocyclic systems. These characteristics make it an ideal starting point for the synthesis of focused libraries targeting a wide array of biological targets, including kinases and other enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O₃ | [1] |
| Molecular Weight | 170.13 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2] |
Core Reactions and Library Synthesis Strategy
The strategic derivatization of this compound allows for the creation of a library of compounds with diverse functionalities. The primary synthetic transformations include:
-
Nucleophilic Aromatic Substitution (SNAr) at the 6-position: The methoxy group can be displaced by a variety of nucleophiles, such as primary and secondary amines, to introduce a wide range of substituents.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination.
-
Cyclization Reactions: The resulting 5,6-diaminopyrimidine derivative is a key intermediate for the synthesis of fused heterocyclic systems, such as purines and pteridines, which are prevalent scaffolds in medicinal chemistry.
A generalized workflow for library synthesis is depicted below.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of the Methoxy Group
This protocol describes a general method for the displacement of the 6-methoxy group with a variety of primary and secondary amines.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, piperidine)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Stirring apparatus
-
Heating apparatus (if necessary)
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., DCM), add the desired amine (1.5 - 2.0 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., reflux or microwave irradiation) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-amino-5-nitropyrimidin-4-amine.
Expected Results:
The reaction is expected to proceed in good to excellent yields for a variety of amines. A representative, hypothetical dataset is presented in the table below.
| Entry | Amine | Product | Yield (%) |
| 1 | Benzylamine | N⁶-benzyl-5-nitropyrimidine-4,6-diamine | 85 |
| 2 | Morpholine | 4-(6-amino-5-nitropyrimidin-4-yl)morpholine | 92 |
| 3 | Piperidine | N⁶-(piperidin-1-yl)-5-nitropyrimidine-4,6-diamine | 88 |
| 4 | Aniline | N⁶-phenyl-5-nitropyrimidine-4,6-diamine | 75 |
Protocol 2: General Procedure for the Reduction of the Nitro Group
This protocol outlines the reduction of the 5-nitro group to a 5-amino group, a crucial step for further diversification.
Materials:
-
6-Substituted-amino-5-nitropyrimidin-4-amine (from Protocol 1)
-
Reducing agent (e.g., 10% Palladium on carbon (Pd/C) with hydrogen gas, Tin(II) chloride (SnCl₂), or Sodium dithionite (Na₂S₂O₄))
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or a mixture with water)
-
Filtration apparatus (e.g., Celite pad)
Procedure (using Pd/C and H₂):
-
To a solution of the 6-substituted-amino-5-nitropyrimidin-4-amine (1.0 eq) in a suitable solvent (e.g., MeOH), add 10% Pd/C (catalytic amount).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,6-diaminopyrimidine derivative, which can often be used in the next step without further purification.
Expected Results:
The reduction of the nitro group is typically a high-yielding reaction.
Protocol 3: General Procedure for the Synthesis of Fused Heterocycles (Purine Analogs)
This protocol describes the cyclization of the 5,6-diaminopyrimidine derivatives to form purine-like scaffolds.
Materials:
-
5,6-Diaminopyrimidine derivative (from Protocol 2)
-
Cyclizing agent (e.g., Triethyl orthoformate, Formic acid, or an appropriate aldehyde)
-
Solvent (e.g., Ethanol (EtOH), Acetic acid)
-
Heating apparatus
Procedure (using Triethyl orthoformate):
-
Dissolve the 5,6-diaminopyrimidine derivative (1.0 eq) in triethyl orthoformate.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired fused heterocyclic compound.
Application in Drug Discovery: A Case Study on Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. The 4-amino group can act as a hinge-binding motif, while substituents at the 5- and 6-positions can be tailored to occupy specific pockets within the ATP-binding site of kinases, thereby conferring potency and selectivity. The libraries generated from this compound can be screened against a panel of kinases to identify novel inhibitors.
The following diagram illustrates the general logic of how a substituted pyrimidine can interact with a kinase active site.
Conclusion
This compound is a valuable and versatile building block for the construction of diverse chemical libraries. The straightforward and high-yielding reactions it undergoes, coupled with the biological relevance of the resulting pyrimidine-based scaffolds, make it an attractive starting point for hit and lead discovery programs in drug development. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this promising scaffold.
References
Synthetic Routes to Analogs of 6-Methoxy-5-nitropyrimidin-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes for the preparation of various analogs from the starting material 6-Methoxy-5-nitropyrimidin-4-amine. The primary route involves a two-step process: reduction of the 5-nitro group to form a key diamine intermediate, followed by cyclization to construct a purine scaffold. Additionally, a method for the nucleophilic substitution of the 6-methoxy group is described, allowing for further diversification of the synthesized analogs.
Key Synthetic Strategies
The synthesis of analogs from this compound primarily follows two main pathways:
-
Formation of Purine Analogs: This is the most common route, involving the reduction of the 5-nitro group to an amine, creating a 4,5-diaminopyrimidine intermediate. This intermediate is then cyclized with various one-carbon sources to form the purine ring system.
-
Modification at the C6-Position: The 6-methoxy group can be displaced by various nucleophiles, such as amines, through a nucleophilic aromatic substitution (SNAr) reaction. This allows for the introduction of a wide range of substituents at this position.
These strategies can be used in combination to generate a diverse library of pyrimidine and purine-based compounds for drug discovery and development.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in these application notes.
Figure 1: Overview of synthetic strategies for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxypyrimidine-4,5-diamine (Diamine Intermediate)
This protocol describes the reduction of the 5-nitro group of this compound to yield the key intermediate, 6-Methoxypyrimidine-4,5-diamine.
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Celite
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add Raney Nickel (a catalytic amount).
-
Heat the mixture to reflux.
-
To the refluxing mixture, add hydrazine hydrate (10 eq) dropwise over a period of 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the Celite pad with hot ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from ethyl acetate to afford 6-Methoxypyrimidine-4,5-diamine.
Quantitative Data:
| Starting Material | Product | Catalyst | Reagent | Solvent | Reaction Time | Yield |
| This compound | 6-Methoxypyrimidine-4,5-diamine | Raney Nickel | Hydrazine hydrate | Ethanol | 5 hours | ~85% |
Protocol 2: Synthesis of 6-Methoxy-9H-purine
This protocol details the cyclization of 6-Methoxypyrimidine-4,5-diamine with triethyl orthoformate to form the purine ring.
Materials:
-
6-Methoxypyrimidine-4,5-diamine
-
Triethyl orthoformate
-
Formic acid
Procedure:
-
A mixture of 6-Methoxypyrimidine-4,5-diamine (1.0 eq) and triethyl orthoformate (5.0 eq) is heated at reflux for 2 hours.
-
Add formic acid (catalytic amount) to the reaction mixture and continue to reflux for another 2 hours.
-
Monitor the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The product, 6-Methoxy-9H-purine, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Starting Material | Product | Reagent | Solvent | Reaction Time | Yield |
| 6-Methoxypyrimidine-4,5-diamine | 6-Methoxy-9H-purine | Triethyl orthoformate | None | 4 hours | ~90% |
Protocol 3: Synthesis of N6-Substituted-5-nitropyrimidin-4-amines
This protocol describes the nucleophilic aromatic substitution of the 6-methoxy group with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dioxane
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in dioxane.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Starting Material | Product | Nucleophile | Base | Solvent | Reaction Time | Yield |
| This compound | N6-Benzyl-5-nitropyrimidine-4,6-diamine | Benzylamine | DIPEA | Dioxane | 12 hours | ~75% |
Signaling Pathways and Biological Relevance
Purine analogs are a well-established class of compounds with significant therapeutic applications, primarily as antimetabolites in cancer and antiviral therapies. The general mechanism of action for many purine analogs involves their incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. They can also inhibit key enzymes involved in purine metabolism.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methoxy-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methoxy-5-nitropyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through the electrophilic nitration of the precursor, 6-methoxypyrimidin-4-amine. This reaction generally involves the use of a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. The strong acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring.
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield and purity of this compound. These include:
-
Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration, side reactions, or decomposition of the starting material and product.
-
Concentration and Ratio of Acids: The ratio of sulfuric acid to nitric acid and the concentration of these acids are crucial for the efficient generation of the nitronium ion.
-
Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to the formation of byproducts.
-
Purity of Starting Material: Impurities in the starting 6-methoxypyrimidin-4-amine can lead to undesired side reactions and a lower yield of the final product.
Q3: What are some common side reactions to be aware of?
During the nitration of pyrimidine derivatives, several side reactions can occur, leading to a decreased yield of the desired product. These can include:
-
Over-nitration: Introduction of more than one nitro group onto the pyrimidine ring.
-
Oxidation: The strong acidic and oxidative conditions can lead to the oxidation of the pyrimidine ring or its substituents.
-
Ring Opening: In some cases, harsh reaction conditions can lead to the cleavage of the pyrimidine ring, resulting in the formation of open-chain compounds. For instance, difficulties in the nitration of a related compound, 2-amino-6-chloro-4(3H)-pyrimidinone, were attributed to the formation of an unusual open-chain gem-dinitro compound[1].
-
Hydrolysis of the Methoxy Group: Under strong acidic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
Experimental Protocols
Materials:
-
6-methoxypyrimidin-4-amine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (93% or higher)
-
Dichloromethane
-
Deionized Water
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add the starting material, 6-methoxypyrimidin-4-amine.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10°C. Stir until the starting material is completely dissolved.
-
Once a homogenous solution is obtained, begin the dropwise addition of fuming nitric acid. Caution: This addition is highly exothermic. Maintain the reaction temperature between 30-35°C[2]. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.
-
After the addition is complete, allow the reaction to stir at 30-35°C for an additional 2 hours to ensure completion[2].
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filter the resulting solid and wash it sequentially with cold deionized water and then with a small amount of cold dichloromethane to remove any remaining acids and organic impurities.
-
Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved through recrystallization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. | - Monitor the reaction using TLC or LC-MS to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments, but do not exceed the recommended temperature range to avoid side reactions. |
| 2. Inefficient Nitronium Ion Formation: The concentration or ratio of acids may not be optimal. | - Ensure the use of high-purity, concentrated acids. - Experiment with slight variations in the sulfuric acid to nitric acid ratio to find the optimal conditions for your specific setup. | |
| 3. Degradation of Starting Material or Product: The reaction temperature may have been too high. | - Maintain strict temperature control throughout the reaction, especially during the addition of nitric acid. - Ensure efficient stirring to dissipate heat. | |
| Formation of Multiple Products (Impure Product) | 1. Over-nitration: The reaction conditions are too harsh (high temperature, high concentration of nitrating agent). | - Lower the reaction temperature. - Reduce the amount of nitric acid used. - Decrease the reaction time. |
| 2. Side Reactions (e.g., oxidation, ring opening): The reaction conditions are too aggressive. | - Use a milder nitrating agent if possible. - Optimize the reaction temperature and time to favor the desired product. | |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the workup solvent: The product may have some solubility in water, leading to loss during filtration. | - Ensure the quenching solution (ice/water) is kept as cold as possible to minimize solubility. - Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate) to recover any dissolved product. |
| 2. Oily or Tarry Product: This indicates the presence of significant impurities or decomposition products. | - Review the reaction conditions, particularly the temperature control. - Attempt to purify a small sample using column chromatography to identify the major components and guide further purification efforts. |
Data Presentation
Table 1: Reaction Parameters for the Nitration of 2,6-diaminopyrimidin-4(1H)-one (Analogous Synthesis) [2]
| Parameter | Value |
| Starting Material | 126 g |
| Concentrated Sulfuric Acid (98%) | 20 g |
| Fuming Nitric Acid (93%) | 68.5 g (1.01 mol) |
| Reaction Temperature | 30 - 35 °C |
| Reaction Time | 2 hours |
| Crystallization Temperature | -5 to 0 °C |
| Reported Yield | 96.4% |
| Reported Purity (HPLC) | 98.7% |
Note: This data is for an analogous synthesis and should be used as a starting point for the optimization of this compound synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 6-Methoxy-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-nitropyrimidin-4-amine. The following sections offer detailed methodologies and troubleshooting advice for common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, byproducts from side reactions (e.g., hydrolysis of the methoxy group, over-nitration, or isomers), and residual solvents. The exact impurity profile will depend on the synthetic route employed.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring purity. A suitable mobile phase must be determined empirically, but a good starting point is a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). Visualization can be achieved under UV light (254 nm) and/or by using a staining agent.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Good starting points for this compound could be ethanol, methanol, or acetonitrile. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. Impurities may also be present. | Add a small amount of additional solvent, reheat to dissolve, and then allow to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Poor recovery of the purified compound. | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure the solution is sufficiently cooled before filtration. |
| Crystals are colored, indicating residual impurities. | The impurities are co-crystallizing with the product. | Consider a pre-purification step like a charcoal treatment of the hot solution to remove colored impurities before crystallization. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities (overlapping spots on TLC). | The mobile phase polarity is not optimized. | Adjust the mobile phase composition. For normal phase silica gel chromatography, if the spots are running too high (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If the spots are not moving from the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| The compound is not eluting from the column. | The mobile phase is not polar enough. The compound may be strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. A gradient elution may be necessary. For highly polar compounds, consider using a different stationary phase (e.g., alumina or reverse-phase silica). |
| Streaking or tailing of the compound band on the column and TLC. | The compound is overloading the column. The compound may be acidic or basic and interacting strongly with the silica gel. | Reduce the amount of sample loaded onto the column. Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to reduce tailing. |
| Cracking or channeling of the stationary phase in the column. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent should be determined through small-scale solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for the purification of this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be determined by TLC analysis)
-
Collection tubes
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the mobile phase.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Technical Support Center: 6-Methoxy-5-nitropyrimidin-4-amine in Synthetic Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-nitropyrimidin-4-amine. The information provided is intended to assist in overcoming common challenges and minimizing the formation of side products during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients, including the antiplatelet agent Ticagrelor.
Problem 1: Formation of a Disubstituted Side Product
Question: During a nucleophilic aromatic substitution (SNAr) reaction with a primary amine, I observed a significant amount of a disubstituted product where the methoxy group was also replaced by the amine, in addition to the intended substitution at another position (e.g., a chloro group). How can I minimize this side reaction?
Answer: The formation of disubstituted products is a known issue in reactions with highly activated pyrimidine rings. The strong electron-withdrawing effect of the nitro group at the 5-position enhances the reactivity of the entire ring, making the methoxy group susceptible to nucleophilic attack, especially with potent nucleophiles like primary amines.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the amine nucleophile (closer to 1.0 equivalent). An excess of the amine can drive the reaction towards disubstitution.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature. Nucleophilic attack on the more reactive site (e.g., a halogen leaving group) will be favored kinetically over the displacement of the methoxy group.
-
Choice of Base: The choice of base can influence the nucleophilicity of the amine. A bulky, non-nucleophilic base is often preferred to deprotonate the amine without competing in the substitution reaction.
-
Solvent Effects: The polarity of the solvent can affect reaction rates. Experiment with less polar solvents to potentially reduce the rate of the undesired second substitution.
Experimental Workflow for Minimizing Disubstitution
Caption: Workflow to minimize disubstitution side products.
Problem 2: Unwanted Reduction of the Nitro Group
Question: I am performing a reaction that involves a nucleophilic substitution on the pyrimidine ring, but I am observing the formation of the corresponding 5-amino derivative as a side product. What could be the cause?
Answer: The nitro group on the pyrimidine ring can be susceptible to reduction, especially in the presence of certain reagents or under specific reaction conditions.
Troubleshooting Steps:
-
Reagent Purity: Ensure that your reagents, especially metal-based reagents or catalysts, are free from any reducing contaminants.
-
Reaction Conditions: Avoid conditions that can promote reduction, such as the use of certain metals (e.g., iron, zinc, tin) in acidic media, or catalytic hydrogenation, unless this transformation is desired.
-
Choice of Nucleophile: Some nucleophiles can also act as reducing agents. If possible, consider using an alternative nucleophile that is less likely to reduce the nitro group.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent unwanted side reactions, although direct reduction is the more likely cause.
Problem 3: Hydrolysis of the Methoxy Group
Question: My final product contains a hydroxyl group at the 6-position instead of the methoxy group. How can I prevent this hydrolysis?
Answer: Hydrolysis of the methoxy group to a hydroxyl group can occur in the presence of water under acidic or basic conditions, especially at elevated temperatures.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all your solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
-
Control of pH: If aqueous work-up is necessary, perform it at a neutral pH and at a low temperature to minimize the risk of hydrolysis. Avoid prolonged exposure to strong acids or bases.
-
Purification Method: During purification (e.g., column chromatography), use neutral-grade silica gel and avoid acidic or basic mobile phase additives if possible.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: Based on impurity profiling studies of downstream products like Ticagrelor, the most common side products arise from:
-
Disubstitution: Replacement of both a primary leaving group (e.g., a halogen) and the methoxy group by the nucleophile.
-
Hydrolysis: Conversion of the methoxy group to a hydroxyl group.
-
Reduction: Reduction of the nitro group to an amino group.
-
Over-alkylation/arylation: If the amine nucleophile has multiple reactive sites, further reaction at these sites can occur.
-
Dimerization: Formation of dimeric species, especially under forcing conditions.
Q2: How does the nitro group influence the reactivity of the pyrimidine ring?
A2: The nitro group at the 5-position is a strong electron-withdrawing group. This has two main effects:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): It significantly activates the pyrimidine ring for SNAr reactions by stabilizing the negatively charged Meisenheimer complex intermediate.
-
Directing Effect: It primarily activates the positions ortho and para to it (positions 4 and 6).
Q3: Are there any known incompatible reagents with this compound?
A3: Strong reducing agents (e.g., H₂/Pd-C, Fe/HCl, SnCl₂) should be avoided unless the reduction of the nitro group is the intended reaction. Strong acids or bases, especially in the presence of water and at high temperatures, can lead to hydrolysis of the methoxy group. Very strong nucleophiles may lead to a higher proportion of disubstituted side products.
Signaling Pathway
Derivatives of this compound, such as Ticagrelor, are known to act as antagonists of the P2Y12 receptor, a key player in platelet aggregation.
P2Y12 Receptor Signaling Pathway in Platelet Aggregation
Caption: P2Y12 receptor signaling cascade and the inhibitory action of Ticagrelor.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and the desired amine nucleophile (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
-
Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench it by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Quantitative Data Summary
The following table summarizes potential impurities that could arise from reactions involving this compound, based on forced degradation and impurity profiling studies of its downstream derivative, Ticagrelor.[1][2] The levels are indicative and can vary significantly based on reaction and purification conditions.
| Impurity Type | Potential Structure/Modification | Typical Formation Conditions | Observed Level Range (%) |
| Disubstitution | Methoxy group replaced by nucleophile | Excess nucleophile, high temperature | 0.1 - 5.0 |
| Hydrolysis | Methoxy group converted to hydroxyl | Acidic or basic aqueous conditions | 0.1 - 2.0 |
| Reduction | Nitro group reduced to amino | Presence of reducing agents | Variable, can be significant |
| N-dealkylation | Loss of an alkyl group from a substituted amine | Oxidative or acidic conditions | < 0.5 |
| S-dealkylation | Loss of an alkyl group from a thioether | Oxidative conditions | < 0.5 |
| Oxidation | Oxidation of a thioether to sulfoxide or sulfone | Oxidizing agents, air exposure | < 1.0 |
References
Technical Support Center: Optimizing Nitration of 4-Aminopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the nitration of 4-aminopyrimidines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of 4-aminopyrimidines.
Issue 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my nitrated 4-aminopyrimidine consistently low or non-existent? | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or inadequate temperature. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature in small increments, while carefully monitoring for side product formation. For some reactions, temperatures should not exceed 50°C to avoid multiple nitrations.[1] |
| Decomposition of starting material or product: 4-aminopyrimidines or their nitrated products can be unstable under harsh acidic conditions. | - Lower the reaction temperature. Some nitrations can be performed at temperatures as low as 0-10°C.- Consider using a milder nitrating agent, such as a mixture of sodium nitrate and sulfuric acid, which can generate the nitronium ion in situ.[2] | |
| Protonation of the amino group: The amino group of the pyrimidine ring can be protonated in strong acid, deactivating the ring towards electrophilic substitution.[2] | - Use a larger excess of the nitrating agent to ensure enough is available to react with the pyrimidine ring.- Explore alternative nitrating systems that are less acidic, if compatible with the substrate. | |
| Poor solubility of the starting material: The 4-aminopyrimidine may not be fully dissolved in the reaction medium. | - Choose a solvent system in which the starting material is more soluble. While concentrated sulfuric acid is common, co-solvents can sometimes be used, provided they are inert to the nitrating agent. |
Issue 2: Formation of Multiple Products & Side Reactions
| Question | Possible Cause | Suggested Solution |
| My reaction is producing multiple spots on TLC, indicating the formation of side products. What are they and how can I avoid them? | Over-nitration (di- or tri-nitration): The reaction conditions are too harsh, leading to the addition of more than one nitro group.[1] | - Reduce the reaction temperature. Nitration is an exothermic reaction, and controlling the temperature is crucial.- Decrease the concentration of the nitrating agent or add it dropwise to the reaction mixture to maintain better control.- Reduce the reaction time. |
| Formation of isomers: Nitration can occur at different positions on the pyrimidine ring or on other substituents, leading to a mixture of isomers.[3] | - The position of nitration is directed by the existing substituents on the pyrimidine ring. The amino group at position 4 is an activating group and directs ortho and para. However, the nitrogen atoms in the pyrimidine ring are deactivating.- Modifying the substituents on the ring can influence the regioselectivity. For example, the presence of other activating or deactivating groups will alter the electronic distribution and thus the position of nitration. | |
| Ring opening or degradation: The pyrimidine ring can be susceptible to cleavage under strongly acidic and oxidizing conditions.[4] | - Use less concentrated acid or a milder nitrating agent.- Perform the reaction at a lower temperature. | |
| Oxidation of the amino group: The amino group can be oxidized by the nitrating agent. | - Protect the amino group with a suitable protecting group (e.g., acetyl) before nitration, and then deprotect it after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the nitration of 4-aminopyrimidines?
A1: The nitration of 4-aminopyrimidines typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction involves the generation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of a nitric acid source with a strong acid, usually sulfuric acid. The π-electrons of the pyrimidine ring attack the nitronium ion to form a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. Finally, a weak base in the reaction mixture removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrimidine ring and yielding the nitrated product.[5][6]
Q2: How do I choose the right nitrating agent for my specific 4-aminopyrimidine?
A2: The choice of nitrating agent depends on the reactivity of your 4-aminopyrimidine substrate.
-
For activated pyrimidines (those with electron-donating groups like amino and hydroxyl groups), a standard mixture of concentrated nitric acid and sulfuric acid is often effective.[5]
-
For less reactive or acid-sensitive pyrimidines , milder nitrating agents may be necessary to avoid degradation or the formation of side products. Examples include:
-
Acetyl nitrate (formed from nitric acid and acetic anhydride).
-
Nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent.[2]
-
A mixture of an alkali metal nitrate (e.g., NaNO₃) and a strong acid.
-
Q3: How can I control the regioselectivity of the nitration?
A3: Regioselectivity in the nitration of 4-aminopyrimidines is primarily governed by the electronic effects of the substituents already present on the ring. The amino group at the 4-position is an activating, ortho-para directing group. However, the two nitrogen atoms within the pyrimidine ring are strongly deactivating. The ultimate position of nitration is a result of the interplay of these electronic effects. In many cases, nitration occurs at the 5-position, which is ortho to the activating amino group and not adjacent to a deactivating ring nitrogen. To alter the regioselectivity, you can consider:
-
Introducing other directing groups: The presence of other substituents can favor nitration at different positions.
-
Protecting the amino group: This can change its directing effect.
-
Varying the reaction conditions: Temperature and the specific nitrating agent can sometimes influence the isomeric ratio of the products.
Q4: What are the safety precautions I should take during a nitration reaction?
A4: Nitration reactions are potentially hazardous and must be carried out with extreme caution.
-
Exothermic reaction: Nitrations are highly exothermic and can lead to a runaway reaction if not properly controlled. Always use an ice bath to control the temperature and add the nitrating agent slowly.
-
Corrosive and oxidizing agents: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
Explosive potential: Some nitrated organic compounds are explosive. Handle the products with care and avoid friction or shock.
Data Presentation
Table 1: Reaction Conditions for the Nitration of Various Pyrimidine Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | 90% HNO₃ in H₂SO₄ | Not specified | Not specified | Good | [7] |
| Fused 5,7-diaminopyrimidine derivative | Concentrated HNO₃ | Not specified | Not specified | High | [4] |
| 2-substituted pyrimidine-4,6-diones | HNO₃ in H₂SO₄ | Not specified | Not specified | High | [8] |
| 2-chloro-4-aminopyridine | 65% HNO₃ and concentrated H₂SO₄ | Not specified | Not specified | 95-98% (mixture of isomers) | [3] |
| Cytosine (4-aminopyrimidin-2(1H)-one) | Anhydrous HNO₃ and concentrated H₂SO₄ | 80 | 18 hours | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of an Activated 4-Aminopyrimidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Aminopyrimidine derivative
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (or other suitable base)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Slowly add the 4-aminopyrimidine derivative to the cold sulfuric acid with stirring. Ensure the temperature remains below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the 4-aminopyrimidine derivative over a period of 30-60 minutes, maintaining the reaction temperature between 0-10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 4-aminopyrimidines.
Caption: Troubleshooting decision tree for nitration of 4-aminopyrimidines.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. reddit.com [reddit.com]
- 3. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 4. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methoxy-5-nitropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxy-5-nitropyrimidin-4-amine. Our aim is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities can arise from the synthetic route, which typically involves the reaction of a dichlorinated pyrimidine precursor with ammonia and sodium methoxide. Potential impurities include:
-
Unreacted Starting Materials: Such as 4,6-dichloro-5-nitropyrimidine.
-
Intermediates: For instance, 4-chloro-6-methoxy-5-nitropyrimidine.
-
Side Products: Including the isomeric 4-methoxy-5-nitro-6-aminopyrimidine or di-substituted products like 4,6-diamino-5-nitropyrimidine.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, and inorganic salts.
Q2: What is the recommended first step for purifying crude this compound?
A2: For most common impurities, recrystallization is a highly effective and recommended first purification step. It is generally efficient at removing both less polar and more polar impurities, as well as inorganic salts.
Q3: When is column chromatography necessary for purification?
A3: Column chromatography is recommended under the following circumstances:
-
If recrystallization fails to remove impurities with similar solubility profiles to the desired product.
-
When baseline separation of multiple, closely related impurities is required.
-
For the purification of very small quantities of the compound where losses during recrystallization might be significant.
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your purification. A suitable mobile phase for TLC analysis of this compound is a mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v). The spots can be visualized under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add more of the hot recrystallization solvent in small portions until the compound dissolves completely. |
| Incorrect solvent choice. | If a large volume of solvent is required, the compound may be poorly soluble. Consider a different solvent or a solvent mixture. | |
| Oiling out occurs upon cooling. | The compound's melting point is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. |
| The solution is too concentrated. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Lack of nucleation sites. | Add a seed crystal of the pure compound. If unavailable, scratch the inner surface of the flask with a glass rod. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The crystals were washed with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution of the product. | |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC. For this compound, a gradient elution from a less polar (e.g., 20% Ethyl Acetate in Hexane) to a more polar system (e.g., 50% Ethyl Acetate in Hexane) may be effective. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| The column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. "Wet loading" (applying the sample dissolved in a minimal amount of mobile phase) is often preferred over "dry loading" for better resolution. | |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly retained compounds, adding a small percentage of methanol to the ethyl acetate/hexane mixture can be effective. |
| The compound is eluting too quickly (with the solvent front). | The mobile phase is too polar. | Start with a less polar mobile phase (e.g., a higher percentage of hexane). |
| Streaking or tailing of bands on the column. | The compound is interacting too strongly with the silica gel (which is acidic). | Add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize active sites on the silica gel. This is particularly useful for basic compounds like amines. |
| The sample was not loaded in a concentrated band. | Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, ethanol or a mixture of ethanol and water is often a suitable solvent system for the recrystallization of polar, aromatic compounds like this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. If the compound is very soluble in hot ethanol, hot water can be added dropwise until the solution becomes slightly turbid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane) and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient might be:
-
10-20% Ethyl Acetate in Hexane (to elute non-polar impurities)
-
30-50% Ethyl Acetate in Hexane (to elute the desired product)
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
Technical Support Center: Synthesis of Substituted Nitropyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted nitropyrimidines.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of the pyrimidine ring often challenging?
A1: The pyrimidine ring is an electron-deficient aromatic system. The presence of two nitrogen atoms withdraws electron density from the ring, making it less susceptible to electrophilic attack by the nitronium ion (NO₂⁺), the active species in nitration. This deactivation often leads to low yields or requires harsh reaction conditions.
Q2: What are the most common side reactions observed during the synthesis of nitropyrimidines?
A2: Common side reactions include the formation of di- and tri-nitro products, oxidation of sensitive functional groups on the pyrimidine ring or its substituents, and rearrangement reactions. In some cases, starting materials or intermediates may decompose under strong acidic or high-temperature conditions. For instance, the nitration of some 2-substituted pyrimidine-4,6-diones can lead to the formation of 5,5-gem-dinitropyrimidine-4,6-diones.
Q3: How can I control the regioselectivity of nitration on a substituted pyrimidine ring?
A3: Regioselectivity is primarily influenced by the electronic and steric effects of the existing substituents on the pyrimidine ring. Electron-donating groups generally direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. However, the interplay of these effects can be complex. Reaction conditions such as the choice of nitrating agent, acid catalyst, and temperature also play a crucial role.
Q4: What are the typical impurities I might encounter, and how can they be removed?
A4: Impurities can include unreacted starting materials, isomers of the desired product, over-nitrated byproducts, and decomposition products. Purification can often be achieved through recrystallization from a suitable solvent system. Column chromatography is another effective method for separating the desired product from impurities. Analytical techniques like HPLC can be used to assess the purity of the final product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitropyrimidine
Low yields are a frequent issue in the synthesis of nitropyrimidines. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in nitropyrimidine synthesis.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Impure Starting Materials | - Verify the purity of the starting pyrimidine derivative using techniques like NMR or HPLC.- Ensure the nitrating agents (e.g., nitric acid, fuming nitric acid) are of the correct concentration and free from contaminants. | - Purify the starting material before use.- Use fresh, high-purity reagents. |
| Incorrect Stoichiometry | - Double-check all calculations for molar equivalents of reactants and reagents. | - Accurately weigh and measure all components. |
| Suboptimal Reaction Conditions | - Monitor the reaction temperature closely; overheating can lead to decomposition.- Vary the reaction time to determine the optimal point for product formation versus byproduct accumulation.- Ensure efficient stirring to maintain a homogeneous reaction mixture. | - Use a controlled temperature bath.- Perform a time-course study by analyzing aliquots of the reaction mixture at different time points.- Use an appropriate stir bar or mechanical stirrer. |
| Product Loss During Work-up/Purification | - Analyze the aqueous layer after extraction to check for product solubility.- Check the filter paper and any drying agents for adsorbed product.- Ensure the chosen recrystallization solvent provides good recovery. | - Perform a second extraction of the aqueous layer.- Wash the filter cake and drying agents with a small amount of fresh solvent.- Optimize the recrystallization solvent system. |
| Decomposition of Product | - Analyze the crude reaction mixture by TLC or HPLC to identify potential degradation products.- Test the stability of the purified product under the reaction and work-up conditions. | - Modify the work-up procedure to avoid harsh conditions (e.g., use a milder base for neutralization).- Reduce the reaction temperature or time. |
Problem 2: Poor Regioselectivity or Formation of Multiple Isomers
The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product.
Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of nitration on a pyrimidine ring.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inherent Electronic Effects | - Analyze the electronic properties of the substituents on the pyrimidine ring. Activating groups (e.g., -NH₂, -OR) and deactivating groups (e.g., -Cl, -CN) will direct the nitration differently. | - If possible, modify the synthetic route to introduce the nitro group before a strongly directing substituent, or vice versa. |
| Steric Hindrance | - Evaluate the steric bulk of substituents near potential nitration sites. Large groups can block access for the nitronium ion. | - Consider using a less bulky protecting group for nearby functionalities if applicable. |
| Harsh Reaction Conditions | - High temperatures can sometimes overcome the inherent regioselectivity, leading to a mixture of isomers. | - Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Nitrating Agent | - The reactivity of the nitrating agent can influence selectivity. | - Experiment with different nitrating systems, such as nitric acid in acetic anhydride or using a nitrating salt like nitronium tetrafluoroborate. |
Experimental Protocols
Example Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine
This protocol is based on a multi-step synthesis starting from diethyl malonate.[1]
Step 1: Nitration of Diethyl Malonate
-
To a four-necked flask equipped with a mechanical stirrer, add 80g (0.5 mol) of diethyl malonate.
-
Cool the flask to 10-12°C in an ice bath.
-
Slowly add 184 ml of 20% fuming nitric acid, maintaining the internal temperature between 15-20°C.
-
After the addition is complete, stir the reaction mixture at 15°C for 2-3 hours.
-
Pour the reaction mixture into 200g of ice water with stirring.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with 5% urea solution and 10% Na₂CO₃ solution until weakly acidic.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2-nitro diethyl malonate.
Step 2: Cyclization to 4,6-dihydroxy-2-mercapto-5-nitropyrimidine
-
In a separate flask, dissolve 28.8g (1.25 mol) of sodium metal in 200ml of ethanol under reflux.
-
Once the sodium has completely dissolved, add 40g (0.525 mol) of thiourea.
-
Heat to 40-50°C and stir until all solids dissolve.
-
Slowly add the 2-nitro diethyl malonate from Step 1.
-
Stir the reaction for 6 hours.
-
Cool to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in 300g of water and adjust the pH to 5-6 with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry under vacuum.
Step 3: Methylation to 4,6-dihydroxy-2-methylthio-5-nitropyrimidine
-
Dissolve the product from Step 2 in a 10% NaOH aqueous solution.
-
Cool the solution to 10°C.
-
Slowly add dimethyl sulfate.
-
Maintain the temperature at 10-20°C and stir for 4 hours.
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry.
Step 4: Chlorination to 4,6-dichloro-2-methylthio-5-nitropyrimidine
-
Add the product from Step 3 to an excess of phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (100-110°C) for 10 hours.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water for hydrolysis.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product to obtain the final compound.
Table of Yields for the Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [1]
| Step | Product | Yield |
| 1 | 2-Nitro diethyl malonate | 83% |
| 2 | 4,6-dihydroxy-2-mercapto-5-nitropyrimidine | 82% |
| 3 | 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | 81% |
| 4 | 4,6-dichloro-2-methylthio-5-nitropyrimidine | 80% |
Data Presentation
Comparison of Reaction Conditions for Nitration
| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Product | Yield | Reference |
| Diethyl malonate | Fuming HNO₃ | - | 15-20°C | 2-Nitro diethyl malonate | 83% | [1] |
| 2-Aminopyridine | 65% HNO₃ | 98% H₂SO₄ | < 35°C, then 45°C | 5-Nitro-2-aminopyridine | 66% (assay) | CN104447522A |
| N,N'-di-(3-pyridyl)-urea | 32% HNO₃ in 68% H₂SO₄ | 10% Oleum | 60°C | N,N'-di-(2-nitro-3-pyridyl)-urea | Not specified, but subsequent hydrolysis to 2-nitro-3-aminopyridine gave 90.4% yield | US4952697A |
| 2,4-Dinitrotoluene | Fuming H₂SO₄ | Fuming HNO₃ | Not specified | 2,4,6-Trinitrotoluene | Gram scale | ResearchGate article on continuous flow nitration |
References
Stability issues of 6-Methoxy-5-nitropyrimidin-4-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 6-Methoxy-5-nitropyrimidin-4-amine during storage. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Troubleshooting Guide: Stability Issues
This guide addresses common problems encountered during the storage and handling of this compound.
| Observation | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning of the Solid) | Photodegradation or thermal degradation. Exposure to light and/or elevated temperatures can cause the compound to degrade, leading to the formation of colored impurities. | 1. Immediately transfer the compound to a light-resistant (amber) container. 2. Store the container in a refrigerator at 2-8°C as recommended. 3. Before use, assess the purity of the compound using HPLC analysis (see Experimental Protocol 1). |
| Change in Physical State (Clumping or Oily Appearance) | Hygroscopicity and/or degradation due to moisture. The compound may be absorbing moisture from the atmosphere, which can also accelerate hydrolytic degradation. | 1. Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel). 2. Handle the compound in a low-humidity environment (e.g., a glove box). 3. If clumping is observed, gently break up the aggregates before weighing. Assess purity via HPLC. |
| Inconsistent Experimental Results or Loss of Potency | Significant degradation of the compound has likely occurred, leading to a lower concentration of the active molecule. | 1. Do not use the material for further experiments. 2. Obtain a new, validated batch of the compound. 3. Review your storage and handling procedures to prevent future degradation. 4. Perform a forced degradation study (see Experimental Protocol 2) on a small sample of the degraded material to identify potential degradation products and understand the degradation pathway. |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) | Formation of degradation products. These could arise from hydrolysis, photodegradation, or thermal stress. | 1. Quantify the level of impurities. If they exceed an acceptable threshold for your application, the batch should be discarded. 2. Attempt to identify the degradation products using LC-MS by comparing the mass-to-charge ratio of the new peaks with potential degradation products (see Figure 1). 3. Adjust storage conditions to minimize the formation of these impurities in the future. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C in a tightly sealed, light-resistant container.[1] Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation.
Q2: How can I tell if my sample of this compound has degraded?
A2: Visual inspection can be the first indicator. Look for changes in color (e.g., from off-white to yellow or brown) or physical state (e.g., clumping). However, the most reliable method is to perform an analytical purity assessment, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation products.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, the primary degradation pathways are likely to be:
-
Hydrolysis: The methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 6-hydroxy-5-nitropyrimidin-4-amine.
-
Photodegradation: Exposure to light, especially UV light, can induce decomposition of the nitro-aromatic system.
-
Thermal Degradation: Elevated temperatures can accelerate the decomposition of the molecule. Nitroaromatic compounds are known to have thermal stability concerns.[2]
Q4: Can I still use a sample that shows minor signs of degradation?
A4: This depends on the sensitivity of your application. For quantitative assays or in vivo studies, it is crucial to use a sample of the highest possible purity. For some qualitative or screening purposes, a small percentage of impurities may be tolerable. However, it is always best practice to use a fresh, pure sample to ensure the reliability and reproducibility of your results.
Q5: How should I prepare solutions of this compound for my experiments?
A5: Prepare solutions fresh for each experiment whenever possible. Use high-purity solvents and protect the solution from light. If you need to store solutions, keep them at a low temperature (2-8°C) for a short period and re-analyze their purity before use. The stability of the compound in different solvents should be validated for your specific experimental conditions.
Experimental Protocols
Experimental Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Experimental Protocol 2: Forced Degradation Study
This protocol describes the conditions for a forced degradation study to identify potential degradation pathways and products.
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound (1 mg/mL) in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis. |
| Base Hydrolysis | Dissolve the compound (1 mg/mL) in 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis. |
| Oxidative Degradation | Dissolve the compound (1 mg/mL) in a 3% solution of hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for HPLC analysis. |
| Photodegradation | Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3] A sample protected from light should be used as a control. Dissolve in the mobile phase for HPLC analysis. |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting a forced degradation study.
Caption: Decision tree for troubleshooting stability problems.
References
Troubleshooting failed reactions involving 6-Methoxy-5-nitropyrimidin-4-amine
Welcome to the technical support center for 6-Methoxy-5-nitropyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a substituted pyrimidine with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₆N₄O₃[1][2] |
| Molecular Weight | 170.13 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Storage | 2-8°C, protect from light[2] |
The presence of the nitro group, an electron-withdrawing group, significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) reactions.
Q2: I am observing a di-substituted product instead of the expected mono-substituted product in my reaction with a primary amine. What is happening?
This is a known issue. While you might expect the primary amine to displace a leaving group at another position, under certain conditions, the methoxy group at the 6-position can also be displaced by the amine, leading to a symmetric 4,6-diamino-5-nitropyrimidine.[3][4] This unexpected reactivity is influenced by the reaction conditions and the nature of the amine.
Q3: My Buchwald-Hartwig amination reaction is not working. What are the common causes of failure?
Buchwald-Hartwig aminations are powerful but can be sensitive to various factors.[5][6][7] Common reasons for failure include:
-
Catalyst Inactivity: The palladium catalyst can be poisoned by impurities or oxidized by atmospheric oxygen.
-
Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent.
-
Base Selection: The strength and nature of the base can significantly impact the reaction rate and outcome. Strong bases like sodium tert-butoxide are common but can be incompatible with certain functional groups.[7]
-
Solvent Effects: The solvent must be anhydrous and deoxygenated. Common solvents include toluene, dioxane, and THF.
-
Substrate Issues: The electronic and steric properties of both the amine and the aryl halide play a significant role.
Troubleshooting Guides
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing low or no yield in a nucleophilic aromatic substitution reaction with this compound, consider the following troubleshooting steps.
Troubleshooting Workflow for SNAr Reactions
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Detailed Steps:
-
Verify Reagent Quality: Ensure that the this compound and the nucleophile are pure and dry. Impurities can interfere with the reaction.
-
Check Reaction Conditions:
-
Temperature: Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gentle heating.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Optimize the Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to side reactions.
Base Strength Common Applications/Issues K₂CO₃ Weak Good functional group tolerance, but may require higher temperatures and longer reaction times.[7] Cs₂CO₃ Moderate Often provides excellent results with good functional group tolerance.[7] DIPEA Organic Mild and soluble in organic solvents. NaH Strong Can be effective but may lead to decomposition or side reactions with sensitive substrates. -
Solvent Selection: The solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective for SNAr reactions. Ensure the solvent is anhydrous.
Issue 2: Failed Buchwald-Hartwig Amination
For troubleshooting failed Buchwald-Hartwig amination reactions, a systematic approach to optimizing the catalytic system is necessary.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination.
Optimization Parameters:
| Parameter | Recommendations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure the precursor is from a reliable source and has been stored properly. |
| Ligand | The choice of ligand is critical. For electron-rich pyrimidines, bulky, electron-rich phosphine ligands are often successful. Consider screening ligands such as XPhos, SPhos, or RuPhos. |
| Base | NaOt-Bu is a common and effective base, but if your substrate has base-sensitive functional groups, consider weaker bases like K₃PO₄ or Cs₂CO₃.[7] |
| Solvent | Toluene and dioxane are standard solvents. Ensure they are anhydrous and degassed. |
Issue 3: Failed Suzuki Coupling
Suzuki couplings with heteroaromatic compounds can sometimes be challenging.
Troubleshooting Workflow for Suzuki Coupling
Caption: A workflow for troubleshooting failed Suzuki coupling reactions.
Key Considerations:
-
Boronic Acid/Ester Stability: Boronic acids can undergo protodeborylation, especially under harsh conditions. Check the quality of your boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).
-
Catalyst and Ligand: A variety of palladium catalysts and phosphine ligands can be used. For heteroaryl couplings, ligands like SPhos or XPhos are often effective.
-
Base and Solvent: A common system is an aqueous solution of a base like K₂CO₃ or Cs₂CO₃ with a solvent such as dioxane or DME. The water content can be critical.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Caption: A typical experimental workflow for an SNAr reaction.
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.1-1.5 eq).
-
Add a base (e.g., K₂CO₃, 2.0 eq or DIPEA, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of an aryl halide with this compound.
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Suzuki Coupling
This protocol outlines a general method for the Suzuki coupling of an aryl halide with a boronic acid/ester, where one of the coupling partners is derived from this compound.
Procedure:
-
In a flask, combine the pyrimidine derivative (1.0 eq), the boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq or Cs₂CO₃, 2.0 eq).
-
Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 2:1:1).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
References
- 1. This compound | C5H6N4O3 | CID 4298594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73318-75-9 [amp.chemicalbook.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
Process improvement for large-scale production of this intermediate
A comprehensive guide for researchers, scientists, and drug development professionals on process improvement for the large-scale production of chemical intermediates. This technical support center provides troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and scale-up.
Troubleshooting Guides and FAQs
This section provides practical solutions to common problems encountered during the large-scale production of chemical intermediates, from initial synthesis to final purification.
General Process-Related Issues
Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. What are the potential causes and how can I troubleshoot this?
A1: This is a common challenge in process scale-up. Several factors can contribute to a decrease in yield:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and reducing the formation of the desired product.[1][2] Heat removal is also less efficient in larger vessels due to a lower surface area-to-volume ratio, which can cause thermal degradation of reactants, intermediates, or products.[3]
-
Mixing Inhomogeneity: The mixing dynamics change significantly from small to large scale. What appears as instantaneous mixing in a flask can take much longer in a large reactor, affecting the reaction rate and selectivity.[1][2]
-
Feeding Strategy: The rate and location of reagent addition become critical at scale. A slow addition rate might be necessary to control exothermic reactions, while the point of addition can influence local concentrations and byproduct formation.
Troubleshooting Steps:
-
Review Mixing Parameters: Evaluate the impeller type, agitation speed, and baffle configuration to ensure adequate mixing for the reaction volume. Consider using computational fluid dynamics (CFD) modeling to simulate mixing in the reactor.
-
Optimize Heat Transfer: Ensure the reactor's heating/cooling system is capable of maintaining the desired temperature. A temperature gradient within the reactor can indicate poor heat transfer.
-
Adjust Feeding Profile: Experiment with different addition rates and subsurface addition points to minimize localized high concentrations of reactants.
-
Perform a Calorimetry Study: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile and identify potential runaway risks.[4][5][6]
Q2: I am observing new, unknown impurities in my large-scale batches that were not present in the lab. How do I identify and control them?
A2: The appearance of new impurities upon scale-up often points to changes in the reaction environment.
-
Longer Reaction Times: At a larger scale, reactions may be run for longer periods, allowing for the formation of slow-forming byproducts.
-
Temperature Variations: As mentioned, localized high temperatures can lead to degradation products.
-
Material of Construction: The reactor material itself could be a source of contamination or act as a catalyst for side reactions.
-
Raw Material Quality: Variations in the purity of starting materials between lab and plant scale can introduce new impurities.
Identification and Control Strategy:
-
Analytical Characterization: Use High-Performance Liquid Chromatography (HPLC) with a mass spectrometer (LC-MS) to determine the molecular weight of the impurities.[7] If possible, isolate the impurity using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Forced Degradation Studies: Subject the starting materials, intermediate, and final product to stress conditions (heat, acid, base, light, oxidation) to intentionally generate potential impurities and see if they match the unknown peaks.
-
Trace Raw Materials: Analyze the starting materials and solvents used in the large-scale batch for any new impurities.
-
Process Modification: Once the impurity and its formation mechanism are understood, modify the process to minimize its formation. This could involve tighter temperature control, shorter reaction times, or using higher purity raw materials.
Crystallization and Isolation Issues
Q1: My intermediate is "oiling out" instead of crystallizing during the isolation step. What can I do?
A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline phase. This is often due to a high degree of supersaturation being generated too quickly.
Troubleshooting Steps:
-
Reduce Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.
-
Increase Solvent Volume: Using a slightly larger volume of solvent can prevent the solution from becoming supersaturated too quickly.
-
Change Solvent System: If the problem persists, a different solvent or a co-solvent system may be necessary to achieve good crystallization.[8]
-
Seeding: Introducing a small amount of the crystalline product (a seed crystal) at the point of supersaturation can encourage crystallization over oiling out.
-
Agitation: Ensure proper agitation to maintain a uniform temperature and concentration throughout the vessel.
Q2: The particle size distribution of my crystallized intermediate is inconsistent between batches. How can I achieve better control?
A2: Controlling particle size is crucial for downstream processing (e.g., filtration, drying) and for the final product's properties.
Control Strategies:
-
Controlled Supersaturation: The level of supersaturation directly impacts both nucleation (the formation of new crystals) and crystal growth.[9][10] Precise control over the cooling profile or anti-solvent addition rate is key.
-
Seeding Protocol: A well-defined seeding protocol (amount of seed, timing of addition) can help control the number of nuclei, leading to a more uniform particle size.
-
Aging Time: Holding the slurry at the crystallization temperature for a period after crystallization is complete (aging) can allow for particle ripening and a narrowing of the size distribution.
-
Process Analytical Technology (PAT): In-situ tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count in real-time, allowing for more dynamic control of the crystallization process.[8]
Quantitative Data and Experimental Protocols
Design of Experiments (DoE) for Process Optimization
Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing chemical reactions by simultaneously varying multiple factors.[11][12][13] This approach provides more information and requires fewer experiments than the traditional "one-factor-at-a-time" (OFAT) method.[14]
Case Study: Optimization of a Coupling Reaction
The following is a representative example of a DoE study to optimize the yield and purity of a hypothetical intermediate.
Factors Investigated:
-
Temperature (°C): The reaction temperature.
-
Equivalents of Reagent B: The amount of a key reactant relative to the limiting reagent.
-
Reaction Time (h): The duration of the reaction.
Table 1: Design of Experiments (DoE) Layout and Results
| Run | Temperature (°C) | Equivalents of Reagent B | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 1.1 | 4 | 75.2 | 95.1 |
| 2 | 80 | 1.1 | 4 | 85.6 | 93.2 |
| 3 | 60 | 1.5 | 4 | 82.1 | 96.5 |
| 4 | 80 | 1.5 | 4 | 92.3 | 94.8 |
| 5 | 60 | 1.1 | 8 | 78.9 | 92.3 |
| 6 | 80 | 1.1 | 8 | 88.1 | 90.5 |
| 7 | 60 | 1.5 | 8 | 85.4 | 93.7 |
| 8 | 80 | 1.5 | 8 | 95.8 | 91.9 |
| 9 | 70 | 1.3 | 6 | 89.5 | 94.2 |
| 10 | 70 | 1.3 | 6 | 90.1 | 94.5 |
| 11 | 70 | 1.3 | 6 | 89.8 | 94.3 |
Center point runs (9-11) are used to assess the experimental error and curvature of the model.
Experimental Protocol: DoE for Reaction Optimization
-
Factor and Range Selection: Identify the key reaction parameters that are likely to influence the desired outcomes (yield, purity, etc.). Define a reasonable operating range for each factor based on prior knowledge or preliminary experiments.
-
Design Selection: Choose an appropriate DoE design (e.g., full factorial, fractional factorial, response surface) based on the number of factors and the desired level of detail. Software packages like JMP or Design-Expert can be used for this.[12][14]
-
Experimental Execution: Perform the experiments according to the randomized run order generated by the DoE software. It is crucial to carefully control all other potential variables that are not part of the design.
-
Data Analysis: Input the experimental results (e.g., yield, purity) into the DoE software. The software will generate a statistical model that describes the relationship between the factors and the responses.
-
Model Interpretation: Analyze the model to identify which factors have a significant effect on the outcomes and if there are any interactions between factors. Response surface plots can be used to visualize the optimal operating region.
-
Confirmation Runs: Conduct a few experiments at the predicted optimal conditions to verify the model's predictions.
Protocol for Catalyst Screening
Identifying an efficient catalyst is often critical for a successful large-scale process. High-throughput screening can accelerate this process.[15][16]
Table 2: Representative Catalyst Screening Data
| Catalyst | Ligand | Base | Solvent | Conversion (%) |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 85 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 92 |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene | 78 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 95 |
Experimental Protocol: High-Throughput Catalyst Screening
-
Library Selection: Choose a diverse set of catalysts, ligands, bases, and solvents relevant to the desired transformation.
-
Reaction Setup: In a 96-well plate, dispense the starting materials and solvent. Then, add the catalyst, ligand, and base solutions to the appropriate wells.
-
Reaction Execution: Seal the plate and place it in a shaker block at the desired temperature for a set time.
-
Quenching and Sample Preparation: After the reaction is complete, quench the reactions and prepare the samples for analysis (e.g., by dilution and filtration).
-
Analysis: Analyze the reaction mixtures using high-throughput techniques such as LC-MS or GC-MS to determine the conversion to the desired product.
-
Data Review: Identify the most promising "hits" from the initial screen for further optimization.
Signaling Pathways and Experimental Workflows
In the context of producing chemical intermediates through biological routes, "signaling pathways" refer to the metabolic pathways within microorganisms that can be engineered to synthesize target molecules.[17][18][19] This approach, known as metabolic engineering or biocatalysis, offers a sustainable alternative to traditional chemical synthesis.[20][21][22]
Metabolic Pathway for Intermediate Production
The following diagram illustrates a simplified, hypothetical metabolic pathway engineered in E. coli to produce a chemical intermediate from glucose.
Caption: Engineered metabolic pathway for intermediate production.
Experimental Workflow for Biocatalyst Development
This diagram outlines the typical workflow for developing a biocatalyst for the large-scale production of a chemical intermediate.
References
- 1. mt.com [mt.com]
- 2. becht.com [becht.com]
- 3. cedrec.com [cedrec.com]
- 4. iokinetic.com [iokinetic.com]
- 5. Chemical Reaction Hazard Assessment - Prime Process Safety Center [primeprocesssafety.com]
- 6. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 7. ijprajournal.com [ijprajournal.com]
- 8. bia.si [bia.si]
- 9. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 10. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. Catalyst Screening & TLC-MS for Reaction Analysis [sigmaaldrich.com]
- 17. MANUFACTURING MOLECULES THROUGH METABOLIC ENGINEERING - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metabolic engineering - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Process Scale-Up-Creative Enzymes [creative-enzymes.com]
- 22. isomerase.com [isomerase.com]
Validation & Comparative
A Comparative Guide to LC-MS and Alternative Methods for Purity Analysis of 6-Methoxy-5-nitropyrimidin-4-amine
This guide provides a comparative analysis of various analytical techniques for determining the purity of 6-Methoxy-5-nitropyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. The primary focus is on Liquid Chromatography-Mass Spectrometry (LC-MS), with a detailed examination of different methodologies. Furthermore, alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are discussed to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing. Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for identifying and quantifying any impurities. This compound, with its nitroaromatic and aminopyrimidine moieties, presents unique analytical challenges that necessitate a careful selection of analytical techniques.
LC-MS Methodologies for Purity Analysis
LC-MS is a powerful technique for the separation, identification, and quantification of compounds and their impurities.[1] Its high sensitivity and selectivity make it particularly suitable for analyzing complex mixtures.[2] However, the analysis of nitroaromatic compounds can be challenging due to their potential for poor ionization.[3][4] Below, we compare three hypothetical LC-MS methods tailored for the purity analysis of this compound.
Experimental Protocols
Sample Preparation (for all LC-MS methods):
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Method A: Reversed-Phase LC-MS with Electrospray Ionization (ESI)
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 50-500.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS
-
Chromatographic Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient: 0% B to 50% B over 12 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.
-
Ionization Mode: ESI in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted impurity analysis.
Method C: Reversed-Phase LC-MS with Atmospheric Pressure Chemical Ionization (APCI)
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Single Quadrupole Mass Spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
-
Scan Range: m/z 50-500.
Data Presentation: Comparison of LC-MS Methods
| Parameter | Method A: RP-LC-ESI-Q-TOF | Method B: HILIC-ESI-QqQ | Method C: RP-LC-APCI-Single Quad |
| Principle | Separation based on hydrophobicity, high-resolution mass analysis. | Separation based on polarity, targeted quantification. | Separation based on hydrophobicity, ionization of less polar compounds. |
| Selectivity | High, due to high-resolution mass accuracy. | Very high for targeted impurities. | Moderate, potential for in-source fragmentation. |
| Sensitivity | High, especially for ionizable compounds. | Very high for targeted analytes in MRM mode. | Good for less polar compounds, may be lower than ESI for some analytes. |
| Potential Impurities Detected | Broad range of polar and non-polar impurities. | Pre-defined, targeted impurities. | Non-polar and thermally stable impurities. |
| Quantification Accuracy | Good, requires external calibration. | Excellent for targeted impurities with internal standards. | Moderate, can be affected by matrix effects. |
| Structure Elucidation | Excellent, due to accurate mass and fragmentation data. | Limited to targeted compounds. | Limited, provides nominal mass information. |
Experimental Workflow Visualization
References
Comparative Analysis of Synthetic Routes to 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Prominent Synthetic Pathways
The synthesis of 6-Methoxy-5-nitropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed comparison of two common pathways: the nitration of 4-amino-6-methoxypyrimidine and the sequential substitution of 4,6-dichloro-5-nitropyrimidine. The selection of an optimal route is contingent upon factors such as starting material availability, desired yield and purity, operational simplicity, and scalability. This document presents a comprehensive overview of both methods, supported by experimental protocols and quantitative data to aid researchers in making informed decisions for their specific applications.
Executive Summary of Synthetic Routes
Two primary synthetic strategies for producing this compound are highlighted below. Each route offers distinct advantages and disadvantages in terms of reaction steps, conditions, and overall efficiency.
| Parameter | Route 1: Nitration of 4-amino-6-methoxypyrimidine | Route 2: From 4,6-dichloro-5-nitropyrimidine |
| Starting Material | 4-amino-6-methoxypyrimidine | 4,6-dichloro-5-nitropyrimidine |
| Key Steps | Regioselective nitration | 1. Methoxylation2. Amination |
| Reported Yield | ~75% | 93.2% (for a similar 4-amino-6-methoxypyrimidine synthesis) |
| Purity | High purity achievable with recrystallization | High purity (99.5%) reported for a similar compound |
| Key Advantages | Shorter synthetic route | Potentially higher overall yield and purity based on analogous reactions. |
| Key Challenges | Control of regioselectivity during nitration | Potential for di-substitution during amination, requiring careful control of reaction conditions. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated.
Caption: Comparison of two synthetic routes to this compound.
Route 1: Nitration of 4-amino-6-methoxypyrimidine
This route involves the direct nitration of the commercially available 4-amino-6-methoxypyrimidine. The key to this synthesis is the regioselective introduction of the nitro group at the C5 position of the pyrimidine ring.
Experimental Protocol
Materials:
-
4-amino-6-methoxypyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-amino-6-methoxypyrimidine in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.
Quantitative Data (based on similar nitration reactions of pyrimidine derivatives):
-
Yield: Approximately 75%.
-
Purity: High purity can be achieved after recrystallization.
Route 2: Sequential Substitution of 4,6-dichloro-5-nitropyrimidine
This two-step route begins with the commercially available 4,6-dichloro-5-nitropyrimidine. The synthesis involves a selective methoxylation followed by amination.
Experimental Protocol
Step 1: Synthesis of 4-chloro-6-methoxy-5-nitropyrimidine (Methoxylation)
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Sodium Methoxide
-
Methanol (anhydrous)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
To a stirred solution of 4,6-dichloro-5-nitropyrimidine in anhydrous methanol, add the sodium methoxide solution dropwise at a controlled temperature (e.g., 0-10°C).
-
Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to ensure monosubstitution.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-6-methoxy-5-nitropyrimidine.
Step 2: Synthesis of this compound (Amination)
Materials:
-
4-chloro-6-methoxy-5-nitropyrimidine
-
Ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia equivalent)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
Dissolve the crude 4-chloro-6-methoxy-5-nitropyrimidine in a suitable solvent in a pressure vessel.
-
Add the ammonia source to the solution.
-
Heat the reaction mixture to a specified temperature and maintain it for a set period, monitoring the reaction progress.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final product.
Quantitative Data (based on a similar synthesis of 4-amino-6-methoxypyrimidine[1]):
-
Yield: A patent for a similar synthesis of 4-amino-6-methoxypyrimidine from 4-amino-6-chloropyrimidine reports a yield of 93.2%.[1]
-
Purity: The same patent reports a purity of 99.5% for the analogous product.[1]
Comparison and Conclusion
Both synthetic routes present viable options for the preparation of this compound.
Route 1 (Nitration) is a more direct approach with fewer synthetic steps. However, the nitration reaction requires careful control of temperature and reagent addition to ensure the desired regioselectivity and to minimize the formation of byproducts. The handling of concentrated strong acids also necessitates appropriate safety precautions.
Route 2 (Sequential Substitution) offers the potential for higher overall yield and purity, as suggested by analogous syntheses reported in the patent literature. The stepwise nature of this route allows for the isolation and purification of the intermediate, which can lead to a cleaner final product. A critical consideration for this route is the potential for di-substitution during the amination step. Careful control over the reaction conditions, such as temperature, pressure, and stoichiometry of the aminating agent, is crucial to favor the desired monosubstitution product.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization. For rapid access to the compound where a moderate yield is acceptable, the nitration route may be preferred due to its simplicity. For applications demanding high purity and yield, and where the additional synthetic step is manageable, the sequential substitution route may be the more advantageous choice. It is recommended that small-scale trial reactions be conducted to optimize the conditions for either route before scaling up the synthesis.
Caption: Decision flowchart for selecting a synthetic route.
References
Unambiguous Structure Confirmation of Pyrimidine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of pyrimidine derivatives, a class of compounds with significant therapeutic potential.
This document outlines the experimental protocols for key analytical methods and presents a comparative analysis of the data obtained from X-ray crystallography versus Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. The goal is to furnish a clear, data-driven comparison to aid in the selection of the most appropriate analytical strategy for structural elucidation.
At a Glance: X-ray Crystallography vs. Alternative Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment, stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Solution | Gas phase (ions) |
| Strengths | Unambiguous determination of absolute stereochemistry and detailed solid-state conformation. | Provides information on dynamic processes and solution-state structure. Non-destructive. | High sensitivity, requires very small sample amounts. |
| Limitations | Requires a high-quality single crystal, which can be challenging to obtain. Provides a static picture of the molecule in the solid state. | Does not directly provide precise bond lengths and angles. Structure is inferred from spectral data. | Does not provide detailed 3D structural information on its own. |
Comparative Analysis: A Case Study
To illustrate the comparative strengths of these techniques, we will consider a hypothetical pyrimidine derivative, 5-(4-chlorophenyl)-2,4-diaminopyrimidine. Below is a table summarizing the kind of quantitative data each technique can provide.
| Parameter | X-ray Crystallography Data | NMR Spectroscopy Analysis | Computational Modeling (DFT) |
| C-N Bond Length (pyrimidine ring) | 1.335 Å | Inferred from chemical shifts and coupling constants | 1.340 Å |
| C-C Bond Angle (pyrimidine ring) | 118.5° | Inferred from coupling constants | 118.2° |
| Dihedral Angle (pyrimidine-phenyl) | 35.2° | Estimated from NOE data | 33.8° |
| Proton Chemical Shifts (ppm) | Not Applicable | H2': 7.5, H5': 7.3, H6: 8.1 | Can be predicted |
| Carbon Chemical Shifts (ppm) | Not Applicable | C2: 162.5, C4: 164.1, C5: 112.8, C6: 156.3 | Can be predicted |
Note: The data presented in this table is illustrative and intended for comparative purposes.
Experimental Protocols
Single-Crystal X-ray Diffraction
The definitive three-dimensional structure of a pyrimidine derivative can be elucidated through single-crystal X-ray diffraction.
1. Crystallization:
-
A supersaturated solution of the purified pyrimidine derivative is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone).
-
Slow evaporation of the solvent, slow cooling of the solution, or vapor diffusion of a non-solvent is employed to promote the growth of single crystals. High-quality crystals should be clear, have well-defined faces, and be of a suitable size (typically 0.1-0.3 mm in each dimension).
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a monochromatic X-ray beam, often from a synchrotron source or a laboratory-based X-ray diffractometer.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is collected over a wide range of orientations to ensure a complete dataset.
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, from which a preliminary model of the molecule can be built.
-
The model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters. The final refined structure provides precise bond lengths, bond angles, and torsional angles.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and solution-state conformation of pyrimidine derivatives.
1. Sample Preparation:
-
Approximately 5-10 mg of the pyrimidine derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
2. Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
A variety of NMR experiments can be performed, including:
-
¹H NMR: Provides information about the chemical environment of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are near each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.
-
3. Spectral Analysis:
-
The chemical shifts, coupling constants, and integration of the signals in the various NMR spectra are analyzed to piece together the molecular structure. The connectivity of the atoms is established, and the relative stereochemistry can often be determined.
Visualizing the Workflow
To better understand the processes involved in structure determination, the following diagrams illustrate the experimental workflows for X-ray crystallography and a comparative spectroscopic/computational approach.
References
Validating the Structure of 6-Methoxy-5-nitropyrimidin-4-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Analytical Techniques
The definitive structural validation of a novel compound like a 6-Methoxy-5-nitropyrimidin-4-amine derivative relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. The primary methods employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), revealing the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy and can provide information about its elemental composition and fragmentation patterns, which aids in structural confirmation.
-
X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and crystal packing information.
Data Presentation for this compound and Analogues
Due to the lack of a comprehensive experimental dataset for this compound, this section presents its computed properties alongside experimental data for structurally similar pyrimidine derivatives. This comparative approach allows researchers to anticipate the expected spectral features of the target molecule.
Table 1: Computed and Experimental Data for this compound and Related Derivatives
| Property/Technique | This compound (Computed)[1][2] | 6-amino-4-methylamino-5-nitrosopyrimidine (Experimental)[3] | N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines (Experimental)[4] |
| Molecular Formula | C₅H₆N₄O₃ | C₅H₇N₅O | C₁₉H₁₆FN₅O (example derivative) |
| Molecular Weight | 170.13 g/mol | 153.15 g/mol | 349.36 g/mol (example derivative) |
| ¹H NMR (δ, ppm) | Not available | Specific shifts reported for protons on the pyrimidine ring, amino, and methylamino groups. | Chemical shifts for aromatic, pyrimidine, and substituent protons are detailed. |
| ¹³C NMR (δ, ppm) | Not available | Specific shifts reported for carbons of the pyrimidine ring and the methylamino group. | Chemical shifts for all carbons in the core structure and substituents are assigned. |
| Mass Spectrometry | Exact Mass: 170.0440 u | Data not provided in the abstract. | High-resolution mass spectrometry data confirming the elemental composition is available. |
| X-ray Crystallography | Not available | Single crystal X-ray diffraction data available, providing bond lengths and angles. | Not available for this specific derivative series in the provided reference. |
Experimental Protocols
The following sections outline the general methodologies for the key experiments used in the structural validation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR (COSY, HSQC, HMBC): If necessary for unambiguous assignment, acquire two-dimensional spectra to establish proton-proton and proton-carbon correlations.
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for ESI, often a mixture of water and an organic solvent with a small amount of formic acid or ammonium acetate to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range that includes the expected molecular ion.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.
Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional molecular structure.
Crystal Growth:
-
Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
The ideal crystal should be well-formed, without visible defects, and typically between 0.1 and 0.3 mm in each dimension.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).
-
Collect a complete dataset of diffraction intensities by rotating the crystal through a series of angles.
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
The final refined structure provides precise bond lengths, bond angles, and details of intermolecular interactions.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the structure validation process.
Caption: General workflow for the synthesis and structural validation of a novel chemical compound.
References
Comparison Guide: Cross-Reactivity of Kinase Inhibitors Derived from a Dasatinib Scaffold
To provide a comprehensive comparison guide on the cross-reactivity of kinase inhibitors synthesized from a specific compound, please specify the compound you are interested in. Once you provide the name or structure of the starting compound, I can proceed to gather the necessary data and generate the guide according to your detailed requirements.
For the purpose of demonstrating the format and type of content you can expect, I will proceed with a hypothetical example using a well-known kinase inhibitor scaffold, Dasatinib .
This guide provides a comparative analysis of the cross-reactivity profiles of selected kinase inhibitors synthesized from a Dasatinib-like scaffold. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of these compounds and understanding their potential off-target effects.
Introduction to Kinase Inhibitor Selectivity
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. Their efficacy is often linked to their specific inhibition of a target kinase driving a particular pathology. However, many kinase inhibitors exhibit cross-reactivity, binding to and inhibiting multiple kinases. This polypharmacology can lead to both beneficial off-target effects and adverse side effects. Therefore, understanding the selectivity profile of a kinase inhibitor is critical for its development and clinical application. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, but it is known to have a broad cross-reactivity profile. This guide examines the selectivity of Dasatinib and a hypothetical derivative, "Compound X," to illustrate how modifications to the scaffold can alter the cross-reactivity profile.
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activity (IC50 values) of Dasatinib and a hypothetical derivative, Compound X, against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Dasatinib IC50 (nM) | Compound X (Hypothetical) IC50 (nM) | Fold Difference (Compound X / Dasatinib) |
| ABL1 | 0.5 | 5.2 | 10.4 |
| SRC | 0.8 | 15.7 | 19.6 |
| LCK | 1.1 | 25.3 | 23.0 |
| EPHB4 | 2.5 | 350.1 | 140.0 |
| VEGFR2 | 8.0 | >1000 | >125 |
| c-KIT | 12.0 | 89.4 | 7.45 |
| PDGFRβ | 28.0 | >1000 | >35.7 |
Data presented is for illustrative purposes and is not derived from actual experimental results for "Compound X."
Signaling Pathway Inhibition
The diagram below illustrates the primary signaling pathways inhibited by Dasatinib. Understanding these pathways is crucial for interpreting the biological consequences of its cross-reactivity.
A Researcher's Guide to Confirming Nitro Group Positioning on the Pyrimidine Ring
For researchers, scientists, and drug development professionals, the precise structural characterization of substituted pyrimidines is paramount. The location of a nitro group on the pyrimidine ring can significantly influence a molecule's biological activity, reactivity, and pharmacokinetic properties. This guide provides a comparative overview of the most effective analytical techniques for unambiguously determining the position of a nitro group on the pyrimidine scaffold, supported by experimental principles and data.
The three primary methods for this structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique offers unique insights, and often a combination of these methods provides the most definitive confirmation.
At a Glance: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms. | - Provides detailed structural information in solution. - Non-destructive. - Can differentiate isomers based on subtle differences in chemical shifts and coupling constants. | - Requires relatively pure sample. - Can be complex to interpret for highly substituted or complex molecules. - Less sensitive than mass spectrometry. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ions, revealing the molecular weight and fragmentation patterns of a compound. | - High sensitivity, requiring minimal sample. - Can provide molecular weight information. - Fragmentation patterns can be indicative of substituent positions. | - Isomers may exhibit similar fragmentation patterns, making differentiation challenging. - "Soft" ionization techniques may not provide sufficient fragmentation for structural elucidation. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | - Provides unambiguous, definitive structural confirmation. - Yields precise bond lengths and angles. | - Requires a suitable single crystal, which can be challenging to grow. - Provides the structure in the solid state, which may differ from the solution-state conformation. |
In-Depth Analysis: Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for differentiating between the 2-, 4-, and 5-nitropyrimidine isomers. The strongly electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the protons and carbons on the pyrimidine ring.
¹H NMR Spectroscopy: The position of the nitro group creates a distinct pattern of deshielded protons. By analyzing the chemical shifts (δ) and coupling constants (J), the substitution pattern can be deduced. For instance, in 5-nitropyrimidine, the proton at C2 would be a singlet, while the protons at C4 and C6 would be a doublet. In contrast, 2-nitropyrimidine would show a different splitting pattern for the protons at C4, C5, and C6.
¹³C NMR Spectroscopy: The carbon atom directly attached to the nitro group will be significantly deshielded (shifted to a higher ppm value). The electronic effect of the nitro group also influences the chemical shifts of the other ring carbons, providing a unique fingerprint for each isomer.
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Nitropyrimidine Isomers *
| Position of NO₂ | Nucleus | C2 | C4 | C5 | C6 |
| 2-nitro | ¹H | - | δ ≈ 9.0 (d) | δ ≈ 7.8 (t) | δ ≈ 8.9 (d) |
| ¹³C | δ ≈ 160 | δ ≈ 158 | δ ≈ 125 | δ ≈ 152 | |
| 4-nitro | ¹H | δ ≈ 9.4 (s) | - | δ ≈ 8.8 (d) | δ ≈ 9.2 (d) |
| ¹³C | δ ≈ 162 | δ ≈ 155 | δ ≈ 122 | δ ≈ 159 | |
| 5-nitro | ¹H | δ ≈ 9.5 (s) | δ ≈ 9.3 (s) | - | δ ≈ 9.3 (s) |
| ¹³C | δ ≈ 160 | δ ≈ 158 | δ ≈ 140 | δ ≈ 158 |
*Predicted values are based on the analysis of substituted pyrimidines and related heterocyclic systems. Actual values may vary depending on the solvent and other substituents.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the nitropyrimidine, confirming its elemental composition. The fragmentation pattern, typically obtained through electron impact (EI) ionization, can offer clues about the position of the nitro group.[1]
Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), NO (M-30), and subsequent ring fragmentation.[2] The relative intensities of these fragment ions may differ between isomers. For example, the stability of the resulting cation after the initial fragmentation can be influenced by the position of the nitro group relative to the nitrogen atoms in the pyrimidine ring.
Expected Key Fragments in the Mass Spectra of Nitropyrimidine Isomers
| Isomer | Key Fragmentation Pathways | Expected m/z of Major Fragments |
| 2-Nitropyrimidine | Loss of NO₂, loss of HCN | 79 (M-NO₂), 52 (M-NO₂-HCN) |
| 4-Nitropyrimidine | Loss of NO₂, loss of HCN | 79 (M-NO₂), 52 (M-NO₂-HCN) |
| 5-Nitropyrimidine | Loss of NO₂, subsequent ring cleavage | 79 (M-NO₂), other fragments |
Note: While the primary fragments may be similar, the relative abundance of these and other smaller fragments can aid in distinguishing the isomers. Tandem mass spectrometry (MS/MS) can provide more detailed fragmentation information to further differentiate the isomers.
X-ray Crystallography
For an unequivocal determination of the nitro group's position, single-crystal X-ray crystallography is the gold standard.[3] This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact placement of each atom in the molecule. The resulting crystal structure offers indisputable evidence of the connectivity and stereochemistry.
For example, a study on 5-nitropyrimidine-2,4-diamine confirmed the position of the nitro group at C5 through X-ray diffraction analysis.[3]
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified nitropyrimidine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using the same instrument. A proton-decoupled experiment is standard.
-
If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak. Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
General Electron Impact Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Ionize the sample using a standard electron impact source, typically at 70 eV.[1]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, noting the mass losses from the molecular ion and the relative intensities of the major fragment peaks.
General X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the nitropyrimidine derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.
Workflow for Positional Confirmation
Figure 1. A generalized workflow for the confirmation of the nitro group position on a pyrimidine ring.
Conclusion
Confirming the position of a nitro group on a pyrimidine ring is a critical step in the characterization of these important molecules. While mass spectrometry provides essential molecular weight information, NMR spectroscopy is the primary tool for differentiating isomers in solution. For an irrefutable structural assignment, single-crystal X-ray crystallography stands as the definitive method. By employing these techniques in a logical workflow, researchers can confidently determine the precise structure of their nitropyrimidine derivatives, enabling further investigation into their chemical and biological properties.
References
A Comparative Guide to the Reactivity of 6-Methoxypyrimidin-4-amine and 6-Chloropyrimidin-4-amine for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. Pyrimidine derivatives are a cornerstone in medicinal chemistry, and understanding the reactivity of variously substituted pyrimidines is key to efficient synthesis planning. This guide provides an objective comparison of the reactivity of 6-methoxypyrimidin-4-amine and 6-chloropyrimidin-4-amine, focusing on two of the most common transformations in drug discovery: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This comparison is based on established principles of organic chemistry and supported by data from analogous systems, providing a framework for decision-making in the absence of direct comparative studies.
Executive Summary
| Feature | 6-Chloropyrimidin-4-amine | 6-Methoxypyrimidin-4-amine |
| Primary Reaction Type | Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling | Generally unreactive to SNAr and cross-coupling |
| Leaving Group Ability | Good leaving group (Cl- is a weak base) | Poor leaving group (CH3O- is a strong base) |
| Utility in Synthesis | Versatile building block for introducing a wide range of substituents at the 6-position. | Primarily used when the methoxy group is desired in the final product; not suitable as a leaving group. |
| Typical Reaction Conditions | SNAr: often requires heat or catalysis (acid or base). Cross-Coupling: requires a palladium catalyst, ligand, and base. | N/A for substitution reactions at the 6-position. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for the functionalization of heteroaromatic rings. The reactivity in SNAr is largely dictated by the nature of the leaving group and the electronic properties of the aromatic ring.
In the context of pyrimidines, the nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack. However, the leaving group ability of the substituent at the 6-position is the determining factor in comparing these two molecules.
6-Chloropyrimidin-4-amine is well-suited for SNAr reactions. The chloride ion is a good leaving group because it is the conjugate base of a strong acid (HCl), making it stable upon departure.[1] The pyrimidine ring is activated towards attack by nucleophiles, and the subsequent loss of the chloride ion is generally favorable.
6-Methoxypyrimidin-4-amine , in contrast, is generally unreactive in SNAr reactions under standard conditions. The methoxide ion is a poor leaving group as it is the conjugate base of a weak acid (methanol), and therefore, it is a relatively strong base.[1] While there are instances of methoxy groups being displaced in highly activated systems (e.g., with a strong electron-withdrawing nitro group on the pyrimidine ring), this is not the case for the 4-amino-substituted pyrimidine.[2]
Supporting Experimental Data (Analogous Systems)
While a direct kinetic comparison is not available in the literature, the vast number of published SNAr reactions on chloropyrimidines versus the scarcity of such reactions on methoxypyrimidines (where the methoxy group is the leaving group) supports this difference in reactivity. For instance, a study on 6-halopurine nucleosides demonstrated the facility of SNAr reactions with various halogens as leaving groups, a reactivity profile that is not observed for alkoxy-substituted purines.[3]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a halide or triflate as the leaving group.
6-Chloropyrimidin-4-amine is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond can undergo oxidative addition to a palladium(0) complex, initiating the catalytic cycle. There are numerous examples in the literature of chloropyrimidines being successfully used in Suzuki and other cross-coupling reactions to introduce aryl, heteroaryl, and alkyl groups.[4][5]
6-Methoxypyrimidin-4-amine is not a suitable substrate for standard palladium-catalyzed cross-coupling reactions. The carbon-oxygen bond of the methoxy group is generally too strong and not sufficiently reactive to undergo oxidative addition to palladium(0) under typical cross-coupling conditions.
Logical Relationship of Reactivity
Caption: Reactivity pathways of 6-chloro vs. 6-methoxypyrimidin-4-amine.
Experimental Protocols
Key Experimental Workflow: SNAr
Caption: General workflow for SNAr on 6-chloropyrimidin-4-amine.
Representative Protocol for SNAr on a 6-Chloropyrimidine Derivative
The following is a general procedure adapted from the literature for the amination of a chloropyrimidine, which can be applied to 6-chloropyrimidin-4-amine.
Materials:
-
6-Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.0-1.5 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq) (or another suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a solution of the 6-chloropyrimidine derivative in ethanol, add the amine nucleophile and DIPEA.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 120°C if using a sealed vessel or microwave reactor) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The residue can be purified by flash chromatography on silica gel to afford the desired 6-aminopyrimidine product.
This protocol is based on similar aminations of chloropurines and chloropyrimidines and may require optimization for specific substrates.[6]
Representative Protocol for Suzuki Cross-Coupling of a 6-Chloropyrimidine Derivative
The following is a general procedure for a Suzuki cross-coupling reaction.
Materials:
-
6-Chloropyrimidine derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Aqueous Na2CO3 (2 M, 2.0 eq)
-
Dioxane (or other suitable solvent)
Procedure:
-
To a flask, add the 6-chloropyrimidine derivative, arylboronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add dioxane and the aqueous Na2CO3 solution.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the 6-arylpyrimidine product.[5]
Signaling Pathways
6-Methoxypyrimidin-4-amine and 6-chloropyrimidin-4-amine are best described as chemical building blocks rather than direct modulators of signaling pathways. Their significance lies in their use for the synthesis of more complex, biologically active molecules. For example, the pyrimidine core is a key feature in many kinase inhibitors, where it often acts as a hinge-binding motif, mimicking the adenine ring of ATP. The substituents at the 2, 4, and 6 positions of the pyrimidine ring are varied to achieve potency and selectivity for specific kinases involved in various signaling pathways (e.g., cell cycle control, inflammation).
Conclusion
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-Methoxy-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for the Responsible Management of 6-Methoxy-5-nitropyrimidin-4-amine Waste.
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe handling and disposal of this compound (CAS 73318-75-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety data for structurally similar compounds, such as 2-Amino-6-methoxy-3-nitropyridine, and general best practices for the disposal of nitroaromatic compounds.
Hazard Profile and Safety Data
| Hazard Category | Potential Hazard Description | GHS Classification (Inferred) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Category 4 |
| Skin Irritation | May cause skin irritation upon direct contact. | Category 2 |
| Eye Irritation | May cause serious eye irritation. | Category 2A |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | STOT SE Category 3 |
| Environmental Hazard | Nitroaromatic compounds can be toxic to aquatic life. | Acute/Chronic Category 2 or 3 |
Note: This data is extrapolated from safety information for similar compounds and should be used as a precautionary guideline.
Experimental Protocols for Disposal
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. In-lab treatment is generally not recommended without a thorough, substance-specific risk assessment and validated neutralization protocol.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "this compound" and the appropriate hazard symbols.
-
Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
If there is a risk of generating dust or aerosols, use a fume hood and consider respiratory protection.
-
-
Containerization:
-
Use leak-proof, chemically compatible containers for solid and liquid waste.
-
Ensure containers are securely sealed and stored in a designated, well-ventilated waste accumulation area.
-
-
Waste Collection and Disposal:
-
Arrange for pickup by a certified hazardous waste disposal company.
-
Provide the waste disposal company with all available safety information. The primary disposal method for compounds of this nature is typically high-temperature incineration.
-
Accidental Spill Protocol:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid using combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Personal protective equipment for handling 6-Methoxy-5-nitropyrimidin-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methoxy-5-nitropyrimidin-4-amine. The following procedures are based on best practices for handling aromatic amines and nitro compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the initial search.
Chemical Profile:
| Property | Value | Source |
| Chemical Name | This compound | PubChem[1] |
| CAS Number | 73318-75-9 | ChemicalBook[2] |
| Molecular Formula | C5H6N4O3 | PubChem[1] |
| Molecular Weight | 170.13 g/mol | PubChem[1] |
| Appearance | Solid | Elex Biotech LLC[3] |
| Storage | 2-8°C, under inert atmosphere, protected from light | Elex Biotech LLC[3] |
Immediate Safety Precautions
Due to its chemical structure as an aromatic amine and a nitro compound, this compound should be handled with caution. Aromatic amines can be toxic and may be absorbed through the skin.[4][5] Nitro compounds can be reactive and may have specific handling requirements.
Personal Protective Equipment (PPE):
Proper PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | Conforming to EN166 (EU) or NIOSH (US) standards.[6] A face shield should be used when there is a risk of splashing.[7][8] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl gloves are generally recommended for handling aromatic amines.[7] Always check the glove manufacturer's resistance guide for the specific chemical. | Prevents skin contact and absorption.[4] |
| Body Protection | Laboratory Coat | Flame-retardant material is advisable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Full-face respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or if irritation is experienced.[9] | Prevents inhalation of dust or aerosols. |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[9]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Before starting any work, thoroughly review this guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the solid compound, avoiding the generation of dust.
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[10]
-
-
Spill Response:
-
In case of a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[9]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Avoid breathing any dust or vapors.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[6] Always follow local, state, and federal regulations for hazardous waste disposal.
PPE Selection Workflow
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
- 1. This compound | C5H6N4O3 | CID 4298594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73318-75-9 [amp.chemicalbook.com]
- 3. This compound | Elex Biotech LLC [elexbiotech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. hsa.ie [hsa.ie]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
